2,4-Diacetylphloroglucinol
Description
Structure
3D Structure
Propriétés
IUPAC Name |
1-(3-acetyl-2,4,6-trihydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-4(11)8-6(13)3-7(14)9(5(2)12)10(8)15/h3,13-15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFFQYJYNWXNGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1O)O)C(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10175995 | |
| Record name | 2,4-Diacetylphloroglucinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10175995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2161-86-6 | |
| Record name | 2,4-Diacetylphloroglucinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2161-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Diacetylphloroglucinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002161866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Diacetylphloroglucinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10175995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Diacetylbenzene-1,3,5-triol | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2,4-DIACETYLPHLOROGLUCINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XV4YYO3WN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Sources and Ecological Distribution of 2,4 Diacetylphloroglucinol
Microbial Producers of 2,4-Diacetylphloroglucinol
The ability to synthesize 2,4-DAPG is predominantly found in fluorescent Pseudomonas species. These bacteria are ecologically important as they can protect plant roots from phytopathogens and contribute to disease-suppressive soils frontiersin.orgnih.gov. The biosynthesis of 2,4-DAPG is attributed to the phl gene cluster, which includes the key gene phlD encoding a type III polyketide synthase nih.govnih.gov.
Pseudomonas fluorescens and its subgroups (P. protegens, P. brassicacearum, P. kilonensis, P. thivervalensis)
Pseudomonas fluorescens is a well-known producer of 2,4-DAPG and is recognized for its role in the natural suppression of soilborne plant diseases oup.comnih.gov. Strains of P. fluorescens that produce this antibiotic are responsible for the phenomenon known as "take-all decline," which is the natural suppression of the take-all disease of wheat caused by the fungus Gaeumannomyces graminis var. tritici nih.gov. The production of 2,4-DAPG by P. fluorescens is a major factor in its ability to control a variety of plant pathogens nih.gov. For instance, P. fluorescens VSMKU3054, a producer of 2,4-DAPG, has been shown to be effective in managing tomato bacterial wilt caused by Ralstonia solanacearum mdpi.comresearchgate.net.
Recent taxonomic reclassifications have placed many 2,4-DAPG-producing strains previously identified as P. fluorescens into distinct species, now recognized as subgroups. These include Pseudomonas protegens, Pseudomonas brassicacearum, Pseudomonas kilonensis, and Pseudomonas thivervalensis frontiersin.orgnih.gov. These species are all part of the 'P. fluorescens' group and are significant producers of 2,4-DAPG frontiersin.orgnih.gov.
Pseudomonas protegens : This species is a characteristic producer of 2,4-DAPG and another antimicrobial compound, pyoluteorin wikipedia.org. Many strains of P. protegens, including the well-studied strain Pf-5, were previously classified as P. fluorescens wikipedia.org.
Pseudomonas brassicacearum : Strains of this species, such as Q8r1-96, are known to produce 2,4-DAPG and play a crucial role in the suppression of take-all disease of wheat apsnet.org. P. brassicacearum LBUM300 produces both 2,4-DAPG and hydrogen cyanide, which contribute to its biocontrol capabilities against bacterial canker of tomato asm.orgasm.orgnih.gov.
Pseudomonas kilonensis : This species is also a documented producer of 2,4-DAPG frontiersin.orgnih.gov. Genetically related strains of P. kilonensis have been isolated from grassland soil and confirmed as DAPG producers asm.orgnih.gov.
Pseudomonas thivervalensis : Research has identified P. thivervalensis as a species that includes 2,4-DAPG-producing strains frontiersin.orgnih.gov.
| Microbial Producer | Key Research Findings |
| Pseudomonas fluorescens | Responsible for the natural suppression of take-all disease of wheat through the production of 2,4-DAPG nih.gov. Strain VSMKU3054 effectively manages tomato bacterial wilt mdpi.comresearchgate.net. |
| Pseudomonas protegens | Characteristically produces both 2,4-DAPG and pyoluteorin, contributing to its broad biocontrol activity wikipedia.org. |
| Pseudomonas brassicacearum | Strain Q8r1-96 is a key player in the suppression of take-all in wheat apsnet.org. Strain LBUM300 utilizes both 2,4-DAPG and hydrogen cyanide for disease control asm.orgasm.orgnih.gov. |
| Pseudomonas kilonensis | Confirmed as a producer of 2,4-DAPG, with strains isolated from grassland environments frontiersin.orgnih.govasm.orgnih.gov. |
| Pseudomonas thivervalensis | Identified as a species containing strains that synthesize 2,4-DAPG frontiersin.orgnih.gov. |
Pseudomonas protegens Pf-5
Pseudomonas protegens strain Pf-5, originally isolated from the root surface of a cotton plant, is a well-characterized biocontrol agent that produces a diverse array of secondary metabolites, including 2,4-DAPG . This strain was previously classified as P. fluorescens wikipedia.org. The production of 2,4-DAPG, along with other antibiotics like pyoluteorin, is crucial for the biocontrol activity of Pf-5 against various plant pathogens frontiersin.orgnih.gov. Studies have demonstrated that both 2,4-DAPG and pyoluteorin are major contributors to the ability of P. protegens Pf-5 to control gray mold disease caused by Botrytis cinerea in cannabis frontiersin.orgnih.govnih.gov.
| Strain | Isolation Source | Key Produced Compounds |
| Pseudomonas protegens Pf-5 | Cotton root surface | This compound, Pyoluteorin, Hydrogen cyanide, Pyochelin, Pyoverdine, Pyrrolnitrin |
Pseudomonas gingeri
The production of 2,4-DAPG has also been documented in Pseudomonas gingeri. A study investigating the distribution of the phl biosynthetic gene cluster among Pseudomonas species found that P. gingeri is among the species that harbor these genes and have the capacity to produce 2,4-DAPG frontiersin.orgnih.gov. This finding expanded the known phylogenetic diversity of 2,4-DAPG-producing pseudomonads frontiersin.orgnih.gov.
Pseudomonas sp. OT69
Interestingly, the ability to produce 2,4-DAPG is not restricted to the 'P. fluorescens' group. Research has shown that Pseudomonas sp. OT69, a bacterium that falls outside of this group, also possesses the genetic machinery for 2,4-DAPG synthesis and is a confirmed producer frontiersin.orgnih.gov. This discovery was significant as it demonstrated that the genetic trait for 2,4-DAPG production is more broadly distributed among the Pseudomonas genus than previously thought, suggesting multiple independent acquisitions of the biosynthetic genes frontiersin.orgnih.gov.
Pseudomonas chlororaphis
Pseudomonas chlororaphis is another species within the Pseudomonas genus that has been identified as a producer of 2,4-DAPG. A study isolating and characterizing this antibiotic from fluorescent pseudomonads reported that P. chlororaphis isolate PA23 produced 2,4-DAPG and exhibited strong inhibitory action against the plant pathogen Pythium aphanidermatum researchgate.net.
Pseudomonas aurantiaca
Isolates of Pseudomonas aurantiaca, found in a symbiotic relationship with plant roots in Ukraine, have been reported to produce 2,4-DAPG. This production is linked to the control of the fungal pathogen Fusarium oxysporum wikipedia.org.
Lysobacter gummosus
The genus Lysobacter is recognized for its production of novel antibiotics and extracellular enzymes wikipedia.org. Notably, Lysobacter gummosus has been identified as a producer of 2,4-DAPG. This bacterium was discovered on the skin of redback salamanders, where it produces the compound, which is known to inhibit the growth of certain pathogenic fungi wikipedia.org. While many studies focus on the bacteriolytic and proteolytic enzymes of L. gummosus, this specific production of 2,4-DAPG highlights its role in diverse ecological niches beyond the soil and rhizosphere nih.govresearchgate.net.
Betaproteobacteria Genera (C. vaccinii, Pseudogulbenkiania ferrooxidans)
The genetic blueprint for 2,4-DAPG synthesis, known as the phl biosynthetic gene cluster, has been identified outside of the Pseudomonas genus, including in several Betaproteobacteria nih.gov. This discovery challenges the long-held view that DAPG production was confined to a narrow group of fluorescent pseudomonads frontiersin.orgnih.gov.
Chromobacterium vaccinii : Research has uncovered the DAPG biosynthetic cluster in strains of Chromobacterium vaccinii isolated from aquatic environments in Brazil researchgate.netnih.govresearcher.lifeusda.gov. While wild-type cultures produced only trace amounts of the compound, the functionality of the gene cluster was confirmed through its expression in Escherichia coli researchgate.netnih.govusda.govnih.gov. Phylogenetic analysis suggests that the gene cluster was likely acquired by the Chromobacterium genus through a horizontal gene transfer event from a member of the Pseudomonas fluorescens group nih.govresearcher.lifenih.gov.
Pseudogulbenkiania ferrooxidans : The presence of the phl biosynthetic gene cluster has also been reported in Pseudogulbenkiania ferrooxidans EGD-HP2, further demonstrating that the capability for 2,4-DAPG synthesis exists within the Betaproteobacteria class nih.gov.
Global Distribution and Environmental Prevalence
Cosmopolitan Occurrence of this compound-Producing Pseudomonads
Bacteria that produce 2,4-DAPG, particularly fluorescent Pseudomonas spp., are not restricted to specific geographical locations. They have been isolated from soils and plant rhizospheres across the globe, exhibiting a cosmopolitan distribution frontiersin.orgnih.gov. The gene responsible for the key step in its synthesis, phlD, has been used as a genetic marker to identify these bacteria in diverse environments, confirming their worldwide presence core.ac.uk. This wide distribution underscores their ecological importance in various ecosystems frontiersin.orgnih.gov.
Prevalence in Rhizosphere Ecosystems
Producers of 2,4-DAPG are particularly prevalent in the rhizosphere, the zone of soil directly influenced by plant roots. Fluorescent Pseudomonas spp. that produce this antibiotic are considered ecologically significant in this niche, where they can contribute to the suppression of plant pathogens asm.orgasm.orgnih.gov.
Studies have shown that these bacteria are often found in higher numbers in the rhizosphere compared to the surrounding bulk soil. For instance, an investigation of the maize rhizosphere found numerous DAPG-producing isolates on the roots and in rhizosphere soil, but none were detected in non-rhizosphere soil samples from the same location nih.gov. The frequency of these producers can vary significantly, constituting between 0.35% and 17% of the total Pseudomonas population in some grassland soils asm.orgasm.orgnih.gov. The specific plant species also influences the population size, with crops like lentil and sugar beet supporting higher densities than crops such as lily or oat oup.comapsnet.org.
| Ecosystem/Host | Finding | Source(s) |
|---|---|---|
| Maize Rhizosphere | DAPG producers were isolated from roots and rhizosphere soil at all stages of plant growth, but not from non-rhizosphere soil. | nih.gov |
| Grassland Soil | DAPG producers can constitute 0.35% to 17% of the culturable Pseudomonas population. | asm.org |
| Various Crops (Field Study) | Population densities of indigenous DAPG producers varied by crop, with lentil supporting high densities (log 5.9 CFU/g root) and oat supporting low densities (log 3.5 CFU/g root). | apsnet.org |
| Wheat, Sugar Beet, Potato, Lily | Wheat, sugar beet, and potato supported relatively high rhizosphere populations (5 × 10⁴ to 1 × 10⁶ CFU/g root), while lily was the least supportive. | oup.com |
Soil Suppressiveness to Plant Diseases Associated with this compound Producers
Soils that naturally suppress the growth of plant pathogens, known as "suppressive soils," often harbor high populations of 2,4-DAPG-producing bacteria. A classic example is the phenomenon of "take-all decline" (TAD), where soils become suppressive to the take-all fungus (Gaeumannomyces graminis var. tritici) after continuous wheat monoculture core.ac.ukapsnet.org.
Research has demonstrated a direct link between the population density of 2,4-DAPG-producing Pseudomonas spp. and the level of disease suppression. In TAD soils from both Washington State and the Netherlands, populations of these bacteria are consistently at or above the threshold density required to control the disease, which is approximately 10⁵ colony-forming units (CFU) per gram of root apsnet.orgresearchgate.netapsnet.org. In contrast, soils conducive to the disease have populations below this threshold apsnet.orgapsnet.org. The introduction of 2,4-DAPG-producing strains into conducive soils can restore disease suppression, and conversely, the use of mutants unable to produce 2,4-DAPG fails to provide control, confirming the compound's crucial role researchgate.netapsnet.org.
| Soil Type | Typical Population Density (CFU/g root) | Disease Outcome | Source(s) |
|---|---|---|---|
| Take-All Decline (Suppressive) Soil | ≥ 10⁵ | Take-all disease is suppressed. | apsnet.orgresearchgate.netapsnet.org |
| Take-All Conducive Soil | < 10⁵ | Take-all disease is prevalent. | apsnet.orgapsnet.org |
| Conducive Soil + Introduced DAPG Producers | Populations raised to suppressive levels. | Disease control is established. | researchgate.netapsnet.org |
Microbial Ecology and Population Dynamics of this compound Producers
The abundance and genetic diversity of 2,4-DAPG-producing populations are not static; they are shaped by complex interactions with the host plant, other microorganisms, and the environment. The genotypic diversity within these populations is significant and can be exploited to enhance their effectiveness in agricultural applications apsnet.org.
The host plant plays a critical role in modulating the population dynamics of these bacteria. Different plant species, and even different cultivars of the same species, can select for specific genotypes of 2,4-DAPG producers oup.comapsnet.org. For example, in mixed inoculation studies, the outcome of competition between different Pseudomonas strains varied depending on whether the host crop was wheat or pea apsnet.org. The plant's developmental stage also influences the microbial community. In maize, the frequency of DAPG producers was very low in the early stages of plant growth but increased over time, with the genetic diversity of the bacterial population also shifting as the plant aged nih.govnih.gov. This dynamic relationship highlights a sophisticated interplay between the plant host and its associated microbial community.
| Plant Growth Stage | Frequency of PhlD+ Isolates on Roots (%) | Frequency of PhlD+ Isolates in Rhizosphere Soil (%) | Source(s) |
|---|---|---|---|
| Stage 1 (Seedling) | 1.3 | 0.6 | nih.gov |
| Stage 2 (Vegetative) | 14.1 | 10.3 | nih.gov |
| Stage 3 (Tasseling) | 25.0 | 15.4 | nih.gov |
| Stage 4 (Milk Ripe) | 16.7 | 12.8 | nih.gov |
| Stage 5 (Senescence) | 19.2 | 7.1 | nih.gov |
Quantification Methods for this compound Producers in Environmental Samples
Accurately quantifying the populations of this compound (2,4-DAPG)-producing bacteria in environmental samples is crucial for understanding their ecological significance and potential for biocontrol. Several molecular and microbiological techniques have been developed for this purpose, each with its own advantages and limitations.
PCR-based Techniques (e.g., phlD-specific PCR, real-time PCR)
Polymerase chain reaction (PCR)-based methods targeting the phlD gene, a key gene in the 2,4-DAPG biosynthesis pathway, are widely used for the detection and quantification of producing strains. The phlD gene is considered a reliable marker as its presence is strongly correlated with the ability to produce 2,4-DAPG.
A real-time PCR assay using SYBR green has been developed to quantify populations of phlD+ Pseudomonas fluorescens in soil and the rhizosphere. nih.govnih.govasm.org This culture-independent method allows for the direct determination of population densities and the composition of different genotypes of 2,4-DAPG producers from environmental samples. nih.govnih.govasm.org The detection limits for this real-time PCR assay have been reported to be between 60 to 600 femtograms (fg) of genomic DNA from pure cultures, which corresponds to approximately 8 to 80 colony-forming units (CFU). nih.govnih.govasm.org For DNA extracted from plant root washes, the detection limit is slightly higher, ranging from 600 fg to 6.0 picograms (pg), equivalent to about 80 to 800 CFU. nih.govnih.govasm.org
Primers have been designed and PCR conditions optimized to specifically amplify the phlD gene from various genotypes of phlD+ P. fluorescens. nih.govnih.govasm.org For instance, specific primers have been successfully used to amplify a 629-base pair fragment of the phlD gene. mdpi.com Standard curves relating the threshold cycle (CT) values to the number of phlD gene copies are generated using purified genomic DNA to allow for quantification. nih.govnih.govasm.org Studies have demonstrated a significant linear relationship between population densities detected by real-time PCR and those determined by a phlD-specific PCR-based dilution endpoint assay. nih.govnih.gov
Colony Hybridization
Colony hybridization is another established method for identifying and enumerating 2,4-DAPG-producing bacteria. nih.govnih.gov This technique involves transferring bacterial colonies from an agar plate to a membrane, followed by hybridization with a labeled DNA probe specific to the phlD gene. nih.govwikipedia.org Colonies containing the target gene will bind to the probe and can be subsequently detected.
This method is often used in conjunction with a confirmatory PCR step to verify the presence of the phlD gene in the hybridized colonies. nih.govnih.govasm.org While effective, colony hybridization can sometimes overestimate the actual densities of certain strains, necessitating the additional PCR confirmation for accurate estimations. apsnet.org The strength of the hybridization signal can also vary between different genotypes of 2,4-DAPG producers. apsnet.org
Whole-Cell Biosensors for Detection
Whole-cell biosensors represent a novel approach for the detection of 2,4-DAPG and the bacteria that produce it. asm.orgnih.gov These biosensors are engineered microorganisms that produce a detectable signal, such as light or a color change, in the presence of 2,4-DAPG. asm.orgresearchgate.net
A whole-cell biosensor has been constructed using a phlF response module, which is a transcriptional regulator that is specifically induced by 2,4-DAPG. asm.orgnih.govresearchgate.net This response module is coupled with reporter genes like lacZ (encoding β-galactosidase) or lux genes (encoding luciferase), which produce a measurable output. asm.orgnih.govresearchgate.net Such biosensors have demonstrated high specificity and sensitivity, with a detection limit in the low nanomolar range (greater than 20 nM), which is comparable to the levels of 2,4-DAPG found in rhizosphere samples. asm.orgnih.govresearchgate.netresearchgate.net
An advantage of whole-cell biosensors is their ability to detect 2,4-DAPG produced by a broader range of bacterial species, not just those targeted by specific PCR primers. asm.orgnih.gov They can facilitate the isolation of novel 2,4-DAPG-producing bacteria and provide insights into the population dynamics of these producers in natural environments. asm.orgnih.gov
Terminal Restriction Fragment Length Polymorphism (T-RFLP)
Terminal Restriction Fragment Length Polymorphism (T-RFLP) is a culture-independent molecular technique that has been adapted to study the diversity of 2,4-DAPG-producing pseudomonads. nih.gov This method is based on the analysis of the phlD gene.
In this technique, the phlD gene is amplified by PCR using a fluorescently labeled primer. The resulting PCR products are then digested with a set of restriction enzymes, which cut the DNA at specific recognition sites. nih.gov This process generates terminal restriction fragments (T-RFs) of different lengths, which are specific to different genotypes. nih.gov
A T-RFLP method has been developed to identify six main groups of 2,4-DAPG-producing pseudomonads in environmental samples. nih.gov This method has a detection limit of 5x10^3 CFU/g for P. fluorescens strain F113 and 5x10^4 CFU/g for strain CHA0 in rhizosphere samples. nih.gov The phlD-T-RFLP method has been shown to be a rapid and reliable tool for detecting these six main groups of DAPG-producers with an improved detection limit compared to other methods like denaturing gradient gel electrophoresis (DGGE). nih.gov
Genotypic and Phenotypic Diversity of this compound-Producing Strains
Strains of fluorescent Pseudomonas spp. that produce 2,4-DAPG exhibit considerable genotypic and phenotypic diversity. apsnet.org This diversity is a valuable resource for selecting effective biocontrol agents. nih.govasm.orgasm.org
Genotypic diversity has been extensively studied using various molecular techniques. Restriction Fragment Length Polymorphism (RFLP) analysis of the phlD gene has been used to classify 2,4-DAPG-producing isolates into different genotypes. apsnet.org These genotypes, designated with letters such as A, B, D, I, etc., have been shown to correlate with clusters defined by other genomic fingerprinting methods like BOX-PCR. nih.gov This indicates that the phlD gene is a useful marker for assessing the genetic diversity and population structure of these bacteria. apsnet.org At least 22 different genotypes have been identified to date. nih.gov
Random Amplified Polymorphic DNA (RAPD) analysis is another PCR-based fingerprinting method used for the genotypic characterization of 2,4-DAPG-producing Pseudomonas spp. nih.govnih.govasm.orgasm.org In one study of indigenous 2,4-DAPG-producing Pseudomonas spp. from the roots of wheat, RAPD analysis identified 16 different groups among 101 isolates. nih.govasm.orgasm.org
Multilocus sequence analysis of housekeeping genes has led to the classification of 2,4-DAPG producers into six main phylogenetic groups (A-F). frontiersin.org These groups belong to the "P. corrugata" and "P. protegens" subgroups within the "P. fluorescens" group. frontiersin.org However, recent findings suggest that 2,4-DAPG-producing Pseudomonas populations form a polyphyletic group, with the ability to produce this compound found in species outside the "P. fluorescens" group and possibly even in other bacterial genera. frontiersin.orgresearchgate.net
Phenotypically, these strains can differ in their root-colonizing ability, which is a critical trait for a successful biocontrol agent. nih.govasm.orgasm.org For example, P. fluorescens strain Q8r1-96, representing a dominant genotype in take-all decline soils, has demonstrated superior root-colonizing capabilities compared to other genotypically different 2,4-DAPG-producing strains. nih.govasm.orgasm.org This superior rhizosphere competence is not necessarily related to the in situ levels of 2,4-DAPG production. nih.govasm.orgasm.org
Factors Influencing Population Dynamics in the Rhizosphere
The population dynamics of 2,4-DAPG-producing bacteria in the rhizosphere are influenced by a variety of biotic factors, including the host plant, interactions with other microorganisms, and the presence of plant pathogens.
The host plant genotype plays a significant role in shaping the population densities of 2,4-DAPG producers. apsnet.orgapsnet.orgresearchgate.net Different plant species and even different cultivars of the same species can support varying population levels of these bacteria. apsnet.orgapsnet.orgresearchgate.net For instance, in one study, lentil and oat were found to support the highest and lowest densities of indigenous 2,4-DAPG producers, respectively. apsnet.orgapsnet.orgresearchgate.net The composition of root exudates, which changes with the stage of plant development, is a key factor in selecting for specific bacterial genotypes in the rhizosphere. nih.gov
Interactions among different genotypes of 2,4-DAPG-producing Pseudomonas fluorescens can also influence their population dynamics. oup.comapsnet.org When introduced together into the rhizosphere, the outcome of the competitive interactions can vary depending on the host crop. apsnet.orgapsnet.orgresearchgate.net For example, in the wheat rhizosphere, P. fluorescens strain F113 was found to be more competitive than strain Q8r1-96 in mixed inoculation studies, while no significant difference was observed on pea. apsnet.orgapsnet.orgresearchgate.net
The presence of plant pathogens can also impact the expression of 2,4-DAPG biosynthetic genes. nih.govapsnet.org Root infection by the pathogen Pythium ultimum has been shown to stimulate the expression of the phlA gene, which is involved in 2,4-DAPG synthesis, in both cucumber and maize. nih.govapsnet.org This suggests that 2,4-DAPG-producing bacteria may increase their antibiotic production in response to the presence of a pathogen.
The age of the plant also has a significant effect on the expression of 2,4-DAPG biosynthetic genes. nih.govapsnet.org In maize, the expression of the phlA gene was found to peak 24 hours after the planting of pregerminated seedlings and then decrease to a lower, stable level throughout the subsequent stages of plant growth. nih.govapsnet.org
Biosynthesis of 2,4 Diacetylphloroglucinol
Genetic Basis of 2,4-Diacetylphloroglucinol Biosynthesis
The genetic blueprint for 2,4-DAPG synthesis is encapsulated within a dedicated gene cluster, which houses not only the core biosynthetic genes but also those responsible for regulation, transport, and degradation of the final product.
The biosynthesis of 2,4-DAPG is directed by the phl gene cluster. researchgate.netasm.org. This cluster is a highly conserved genomic region of approximately 6.5 kb found in 2,4-DAPG-producing bacteria. nih.govresearchgate.net. It contains the genes essential for the synthesis of the compound, its transport out of the cell, its regulation, and its subsequent degradation. researchgate.netfrontiersin.org. The core of this cluster is the phlACBD operon, which contains the primary biosynthetic genes. nih.govasm.orgasm.org. This operon is flanked by genes such as phlE, which codes for an efflux protein, and phlF, which encodes a regulatory repressor. nih.govasm.org. The cluster also includes phlG, encoding a hydrolase for 2,4-DAPG degradation; phlH, another transcriptional regulator; and phlI, which encodes a protein whose function has not yet been characterized. researchgate.netasm.orgfrontiersin.org. The organization of these genes allows for coordinated control over the production and concentration of 2,4-DAPG.
Table 1: Genes of the phl Cluster and Their Functions
phlACBDnih.govasm.orgphlEnih.govfrontiersin.orgasm.orgphlFphlfrontiersin.orgasm.orgphlGfrontiersin.orgnih.govphlHphlGasm.orgfrontiersin.orgphlIresearchgate.netfrontiersin.orgThe initial and rate-limiting step in the 2,4-DAPG biosynthetic pathway is catalyzed by the product of the phlD gene. researchgate.netmdpi.com. This gene encodes a type III polyketide synthase (PKS), an enzyme that shows significant homology to chalcone and stilbene synthases found in plants. nih.govasm.orgnih.gov. The PhlD enzyme initiates the synthesis by condensing three molecules of malonyl-CoA to produce the foundational precursor, phloroglucinol. asm.orgillinois.eduuniprot.org. The proposed reaction mechanism involves the formation of a 3,5-diketoheptanedioate intermediate, which subsequently undergoes cyclization and decarboxylation to yield the phloroglucinol ring. mdpi.comnih.gov. While early studies suggested that PhlD might directly produce monoacetylphloroglucinol nih.govasm.org, subsequent research clarified that its product is phloroglucinol. mdpi.comillinois.edu. PhlD exhibits broad substrate specificity in vitro, capable of using C4-C12 aliphatic acyl-CoAs as starter units, though malonyl-CoA is its preferred substrate. nih.govuniprot.org.
Table 2: Kinetic Properties of PhlD Synthase
millinois.eduuniprot.orgcat-1illinois.eduuniprot.orgFollowing the synthesis of the phloroglucinol core, the pathway proceeds with two sequential acetylation steps, which are catalyzed by the protein products of the phlA, phlB, and phlC genes. asm.org. These three proteins assemble into a ternary complex that functions as a unique, cofactor-independent monoacetylphloroglucinol acetyltransferase (MAPG ATase). researchgate.netasm.orgresearchgate.net. This enzyme complex is responsible for the conversion of phloroglucinol into monoacetylphloroglucinol (MAPG), and then the subsequent conversion of MAPG into the final product, this compound. asm.orgfrontiersin.org. The coordinated action of PhlA, PhlB, and PhlC is essential for the complete synthesis of 2,4-DAPG from the phloroglucinol intermediate. nih.govasm.org.
The phlE gene, located downstream of the phlACBD operon, plays a crucial role in transporting 2,4-DAPG out of the bacterial cell. asm.orgfrontiersin.org. It encodes a putative membrane permease that is a member of the major facilitator superfamily (MFS) of transporters. asm.orgasm.orgnih.gov. This efflux pump is believed to be responsible for the extrusion of 2,4-DAPG, preventing the accumulation of potentially toxic intracellular concentrations of the antibiotic. frontiersin.orgresearchgate.net. Experimental disruption of the phlE gene in Pseudomonas fluorescens has been shown to cause a reduction in the amount of 2,4-DAPG produced and also leads to a decreased tolerance of the bacterium to high external concentrations of the compound. nih.gov.
To maintain metabolic balance and control the concentration of a potent antibiotic, producing organisms often possess mechanisms for its degradation. In the case of 2,4-DAPG, this function is carried out by the product of the phlG gene. frontiersin.orgnih.gov. PhlG is a highly specific hydrolase that catalyzes the degradation of 2,4-DAPG. nih.govuniprot.org. The enzymatic reaction involves the cleavage of an acetyl group from 2,4-DAPG, yielding equimolar amounts of the less toxic monoacetylphloroglucinol (MAPG) and acetate. asm.orgnih.gov. The PhlG enzyme exhibits strict substrate specificity, as it does not degrade structurally similar compounds such as MAPG or triacetylphloroglucinol. nih.govnih.gov. This degradation mechanism provides the bacterium with a means to modulate the intracellular levels of 2,4-DAPG. asm.org.
Table 3: Properties of PhlG Hydrolase from P. fluorescens CHA0
nih.govmnih.govnih.govcat-1nih.govnih.govnih.govWhile the functions of most genes within the phl cluster have been elucidated, the role of phlI remains unknown. researchgate.net. This gene is consistently found within the 2,4-DAPG biosynthetic locus in producing organisms and is predicted to encode a hypothetical protein. frontiersin.org. However, its specific contribution to the biosynthesis, regulation, or transport of this compound has not yet been experimentally determined. researchgate.netfrontiersin.org.
Table of Compounds
Regulation of this compound Production
The biosynthesis of this compound (2,4-DAPG), a potent antimicrobial compound produced by some strains of Pseudomonas fluorescens, is a tightly controlled process governed by a complex network of regulatory elements. This intricate regulation ensures that the production of this secondary metabolite, which imposes a significant metabolic burden, is finely tuned to environmental cues and the bacterial cell density. The regulatory mechanisms operate at both transcriptional and post-transcriptional levels, involving pathway-specific regulators and global signaling systems.
Pathway-Specific Transcriptional Regulators (PhlF, PhlH)
Within the 2,4-DAPG biosynthetic gene cluster (phl), two key pathway-specific transcriptional regulators, PhlF and PhlH, play pivotal roles. Both belong to the TetR family of regulators and are essential for modulating the expression of the biosynthetic genes in response to the concentration of 2,4-DAPG and its intermediates nih.govnih.govasm.org.
The PhlF protein functions as a transcriptional repressor of the phlACBD operon, which encodes the core enzymes for 2,4-DAPG synthesis asm.orgnih.govasm.orgasm.org. Located upstream of the phlACBD operon and transcribed in the opposite direction, the phlF gene product directly binds to a specific inverted repeat sequence, known as the phO operator, located in the promoter region of phlA nih.govnih.govasm.orgasm.orgresearchgate.net. This binding impedes the initiation of transcription, effectively shutting down the biosynthetic pathway nih.govacs.org.
Research has shown that this repression is most prominent during the early logarithmic phase of bacterial growth nih.govasm.orgasm.org. The expression of the phlF gene is relatively high during this phase, while the phlACBD operon shows an opposite expression profile nih.govasm.orgasm.org. Interestingly, 2,4-DAPG itself acts as an autoinducer of its own synthesis nih.govnih.gov. It interacts with the PhlF repressor, causing a conformational change that destabilizes the PhlF-phO complex nih.govasm.org. This derepression allows for the transcription of the phlACBD genes and subsequent production of 2,4-DAPG, creating a positive feedback loop researchgate.net. Conversely, other metabolites like salicylate can stabilize the PhlF-phO complex, thereby inhibiting 2,4-DAPG synthesis nih.govasm.org.
PhlH is another TetR-type transcriptional regulator within the phl gene cluster that contributes to the fine-tuning of 2,4-DAPG levels nih.govfrontiersin.org. Unlike PhlF, PhlH does not directly regulate the main biosynthetic operon. Instead, it represses the expression of the phlG gene nih.govnih.govasm.orgnih.gov. The phlG gene encodes a hydrolase that specifically degrades 2,4-DAPG back to its less acetylated precursor, monoacetylphloroglucinol (MAPG) nih.govacs.orgfrontiersin.org.
By controlling the expression of this degradation enzyme, PhlH establishes a negative feedback loop nih.govresearchgate.net. When levels of 2,4-DAPG and MAPG are high, they are thought to interact with PhlH, leading to the derepression of phlG transcription. The subsequent increase in PhlG hydrolase activity reduces the concentration of 2,4-DAPG nih.govnih.gov. This mechanism allows the bacterium to dynamically modulate the metabolic load associated with high levels of antibiotic production and may contribute to its adaptation and survival in the rhizosphere, especially under nutrient-limiting conditions nih.govnih.gov. In-frame deletion of phlH has been shown to cause a drastic decrease in 2,4-DAPG production nih.gov.
Global Regulatory Systems
Beyond the pathway-specific regulators, the production of 2,4-DAPG is also integrated into broader cellular regulatory networks. These global systems allow the bacterium to coordinate the synthesis of secondary metabolites with other physiological processes in response to environmental signals.
A key global regulatory pathway is the GacS/GacA two-component system and the downstream Gac/Rsm signaling cascade, which primarily regulates gene expression at the post-transcriptional level nih.govasm.orgplos.org. The GacS sensor kinase, in response to yet-unidentified environmental signals, autophosphorylates and then transfers the phosphate group to its cognate response regulator, GacA acs.orgnih.govnih.gov.
Activated GacA then functions as a transcriptional activator for several small, non-coding RNAs (sRNAs) nih.govnih.govnih.gov. This cascade is a conserved signal transduction pathway in many Gram-negative bacteria and plays a vital role in regulating the production of a variety of secondary metabolites and virulence factors nih.govnih.gov. Inactivation of the Gac system often leads to a loss of biocontrol ability in Pseudomonas strains plos.org.
The link between the GacS/GacA system and 2,4-DAPG production is mediated by sRNAs and CsrA (Carbon Storage Regulator) family proteins nih.gov. In Pseudomonas, these proteins are typically named Rsm (Regulator of Secondary Metabolites), with RsmA and RsmE being prominent examples asm.orgnih.govwikipedia.org. These small RNA-binding proteins act as translational repressors nih.govnih.govresearchgate.net. They bind to specific sequences, often overlapping the ribosome-binding site, on target messenger RNAs (mRNAs), thereby blocking translation nih.govnih.gov. The phlA mRNA is one of the targets of RsmA and RsmE nih.govnih.gov.
The GacA-activated sRNAs, such as RsmX, RsmY, and RsmZ, contain multiple high-affinity binding sites for RsmA and RsmE nih.govnih.govnih.govwikipedia.org. By sequestering these repressor proteins, the sRNAs relieve the translational repression of target mRNAs, including phlA nih.govnih.govresearchgate.net. This leads to the increased production of the biosynthetic enzymes and, consequently, 2,4-DAPG nih.gov. Therefore, the Gac/Rsm cascade acts as a crucial post-transcriptional switch, integrating environmental signals to control the synthesis of this important antimicrobial compound nih.gov.
Compound Information
Influence of Sigma Factors (RpoS, RpoD, RpoN, PsrA, RpoZ)
The biosynthesis of this compound (2,4-DAPG) is intricately regulated by a variety of sigma factors, which are essential components of the RNA polymerase holoenzyme that recognize specific promoter sequences to initiate transcription. Key sigma factors, including RpoS, RpoD, RpoN, PsrA, and RpoZ, have been shown to play significant roles in modulating the expression of the phl gene cluster, which is responsible for 2,4-DAPG production.
The stationary-phase sigma factor, RpoS (σS or σ38), is a central regulator of stress responses and secondary metabolism in many bacteria. In the context of 2,4-DAPG synthesis, RpoS has been identified as a negative regulator. Studies in Pseudomonas protegens FD6 have demonstrated that a mutation in the rpoS gene leads to a significant increase in the production of 2,4-DAPG. This repressive effect is exerted at both the transcriptional and translational levels. RpoS directly binds to the promoter regions of the phlA and phlG genes, thereby inhibiting the transcription of the phlACBD operon. In Pseudomonas fluorescens 2P24, the production of 2,4-DAPG in an rpoS mutant was observed to increase approximately threefold compared to the wild-type strain.
Conversely, the housekeeping sigma factor, RpoD (σ70), which is responsible for the transcription of most genes during exponential growth, has a positive influence on 2,4-DAPG synthesis. Amplification of the rpoD gene in P. fluorescens has been shown to enhance the production of this antibiotic.
The alternative sigma factor RpoN (σ54) is also involved in the regulation of 2,4-DAPG biosynthesis.
PsrA (Pseudomonas sigma regulator) has been identified as another key regulator that modulates 2,4-DAPG biosynthesis at multiple levels in P. fluorescens 2P24. PsrA acts as a negative regulator by directly binding to the promoter region of the phlA gene, thereby repressing its transcription. Inactivation of psrA results in a significant increase in 2,4-DAPG production. Furthermore, PsrA indirectly influences 2,4-DAPG synthesis by activating the expression of RpoS, which in turn induces the expression of the RNA-binding protein RsmA, a post-transcriptional repressor of phlA.
The omega subunit of RNA polymerase, encoded by the rpoZ gene, also plays a regulatory role. In P. fluorescens 2P24, RpoZ positively regulates the expression of the phlA gene at the transcriptional level. It has also been shown to positively regulate the transcription of rpoS.
Table 1: Influence of Sigma Factors on 2,4-DAPG Biosynthesis
| Sigma Factor | Gene | Organism | Effect on 2,4-DAPG Production | Mechanism of Action |
|---|---|---|---|---|
| RpoS | rpoS | Pseudomonas protegens FD6, Pseudomonas fluorescens 2P24, Pseudomonas fluorescens Pf-5 | Negative | Directly binds to phlA and phlG promoters, inhibiting transcription. |
| RpoD | rpoD | Pseudomonas fluorescens | Positive | Enhances transcription of the phl operon. |
| RpoN | rpoN | Pseudomonas fluorescens | Involved in regulation | The precise mechanism is part of a larger regulatory network. |
| PsrA | psrA | Pseudomonas fluorescens 2P24 | Negative | Directly binds to the phlA promoter to repress transcription and activates rpoS expression. |
| RpoZ | rpoZ | Pseudomonas fluorescens 2P24 | Positive | Positively regulates phlA and rpoS transcription. |
Role of GidA and TrmE in Post-transcriptional Regulation
The proteins GidA and TrmE are involved in the post-transcriptional regulation of 2,4-DAPG biosynthesis. These proteins are known to be involved in the modification of tRNAs, which is crucial for the efficiency and fidelity of protein translation. In Pseudomonas fluorescens 2P24, deletion of either the gidA or trmE gene completely abolishes the production of 2,4-DAPG and its precursors, monoacetylphloroglucinol (MAPG) and phloroglucinol (PG).
While the transcription of the phlA gene is not affected in gidA and trmE mutants, the translation of the phlA and phlD genes is significantly reduced. This indicates that GidA and TrmE positively regulate 2,4-DAPG biosynthesis at the post-transcriptional level. The regulatory effect of GidA and TrmE on 2,4-DAPG production is independent of the Gac/Rsm signaling pathway, a major post-transcriptional regulatory system in Pseudomonas.
Further investigation has shown that the overexpression of PhlD, the enzyme responsible for the synthesis of phloroglucinol, can restore the production of PG and 2,4-DAPG in the gidA and trmE mutants. This suggests that the primary role of GidA and TrmE in this context is to ensure the efficient translation of the phlD mRNA.
Modulation by Citrate (B86180) Synthase GltA
Citrate synthase, encoded by the gltA gene, is a key enzyme in the central carbon metabolism, specifically the tricarboxylic acid (TCA) cycle. Recent studies have revealed its role in modulating the biosynthesis of 2,4-DAPG in Pseudomonas fluorescens 2P24. A mutation in the gltA gene leads to a remarkable decrease in the production of 2,4-DAPG. This effect is linked to the expression of the phl biosynthetic genes.
The regulatory effect of GltA appears to be mediated, at least in part, through the RsmA/RsmE regulatory pathway. In the gltA mutant, the protein levels of RsmA, a translational repressor, are higher compared to the wild-type strain. Conversely, the addition of citrate to the growth medium of the wild-type strain results in increased 2,4-DAPG production and decreased levels of RsmA and RsmE. This suggests that citrate, the product of the GltA-catalyzed reaction, may act as an internal signal that coordinates the expression of biocontrol traits with the metabolic state of the cell.
Involvement of BolA Family Protein IbaG and Monothiol Glutaredoxin GrxD
The biosynthesis of 2,4-DAPG is also influenced by the BolA family protein IbaG and the monothiol glutaredoxin GrxD. In Pseudomonas fluorescens 2P24, GrxD positively influences the production of 2,4-DAPG. The mechanism underlying this regulation involves a direct interaction between GrxD and IbaG.
A mutation in the ibaG gene significantly decreases the production of 2,4-DAPG. IbaG is thought to be a global regulator, as its mutation affects the expression of numerous genes. The regulatory effect of IbaG on 2,4-DAPG biosynthesis is linked to the RsmA/RsmE post-transcriptional regulatory system. A mutation in ibaG leads to increased translation of RsmA and RsmE, which in turn represses the translation of the phlA mRNA.
GrxD, a monothiol glutaredoxin, is essential for the biosynthesis of 2,4-DAPG. A mutation in the grxD gene leads to a significant decrease in 2,4-DAPG production. GrxD appears to exert its regulatory effect by influencing the protein levels of RsmA and RsmE, as well as the transcriptional regulator PhlF. The interaction between GrxD and IbaG, and the influence of GrxD on the redox state of IbaG, suggests a regulatory mechanism where GrxD modulates 2,4-DAPG production via IbaG.
Environmental and Metabolic Cues
The production of 2,4-DAPG is highly responsive to various environmental and metabolic signals, allowing the producing organisms to fine-tune its synthesis according to the surrounding conditions.
Carbon and Nitrogen Sources
The availability and type of carbon and nitrogen sources in the environment significantly influence the biosynthesis of 2,4-DAPG. In Pseudomonas fluorescens VSMKU3054, glucose has been identified as a suitable carbon source for maximal growth and antimicrobial activity. For nitrogen sources, tryptone was found to be the most suitable for this strain.
In another study with Pseudomonas sp. strain F113, different carbon sources had varied effects on 2,4-DAPG production. Fructose, sucrose, and mannitol (B672) were found to promote high yields of the antibiotic, while glucose and asparagine did not support its production, even though the bacterial cells remained viable. This highlights the differential regulation of 2,4-DAPG biosynthesis in response to specific carbon sources, which may reflect adaptations to the nutrient availability in different environments.
Table 2: Effect of Carbon and Nitrogen Sources on 2,4-DAPG Production
| Source Type | Source | Organism | Effect on 2,4-DAPG Production |
|---|---|---|---|
| Carbon | Glucose | Pseudomonas fluorescens VSMKU3054 | Suitable for maximal production |
| Carbon | Fructose | Pseudomonas sp. strain F113 | Promotes high yields |
| Carbon | Sucrose | Pseudomonas sp. strain F113 | Promotes high yields |
| Carbon | Mannitol | Pseudomonas sp. strain F113 | Promotes high yields |
| Carbon | Glucose | Pseudomonas sp. strain F113 | No production observed |
| Nitrogen | Tryptone | Pseudomonas fluorescens VSMKU3054 | Most suitable for maximal production |
| Nitrogen | Asparagine | Pseudomonas sp. strain F113 | No production observed |
Temperature
Temperature is a critical environmental factor that affects the production of 2,4-DAPG. In Pseudomonas fluorescens VSMKU3054, the optimal temperature for both growth and antimicrobial activity was found to be 37°C. In another study with Pseudomonas sp. strain F113, the optimal temperature for 2,4-DAPG production was determined to be around 12°C, with negligible production occurring at 37°C, despite the cells remaining viable. In engineered E. coli designed to produce 2,4-DAPG, the effect of temperature on production has also been investigated, with experiments conducted at various temperatures to optimize yield. These findings indicate that the optimal temperature for 2,4-DAPG biosynthesis can vary between different bacterial strains.
Autoinduction and Feedback Regulation
The biosynthesis of this compound (2,4-DAPG) in certain strains of Pseudomonas fluorescens is a tightly controlled process, significantly influenced by autoinduction and feedback regulation mechanisms. This intricate system allows the bacterium to modulate the production of this key antimicrobial metabolite in response to its own population density and environmental cues.
A central element in this regulation is the phl gene cluster, which contains the biosynthetic genes (phlACBD) and regulatory genes, including phlF. asm.orgnih.gov The protein product of phlF is a transcriptional repressor belonging to the TetR family of regulators. nih.govnih.gov PhlF binds to the promoter region of the phlA gene, the first gene in the biosynthetic operon, thereby blocking its transcription and inhibiting the production of 2,4-DAPG. nih.gov
The process of autoinduction is initiated by 2,4-DAPG itself. When the extracellular concentration of 2,4-DAPG reaches a certain threshold, it acts as a signaling molecule, or autoinducer. nih.gov It binds to the PhlF repressor protein, causing a conformational change that releases PhlF from the phlA promoter. nih.gov This derepression allows for the transcription of the phlACBD operon, leading to a rapid increase in 2,4-DAPG synthesis. nih.gov This positive feedback loop ensures that 2,4-DAPG is produced efficiently once a sufficient bacterial population density is established. asm.org
In addition to this positive feedback, negative feedback regulation also plays a crucial role in maintaining homeostatic balance and preventing the over-accumulation of 2,4-DAPG. asm.orgnih.gov This is mediated by another set of genes within the cluster, phlH and phlG. nih.gov PhlH, like PhlF, is a TetR-family transcriptional regulator. nih.gov It represses the expression of the phlG gene, which encodes a hydrolase enzyme capable of degrading 2,4-DAPG. nih.gov The end product, 2,4-DAPG, and its precursor, monoacetylphloroglucinol (MAPG), can act as signaling molecules that modulate the binding of PhlH to its target DNA sequence. nih.gov This interaction derepresses the transcription of phlG, leading to the production of the PhlG hydrolase, which in turn breaks down 2,4-DAPG. nih.gov This negative feedback mechanism allows the bacterium to fine-tune the levels of 2,4-DAPG, dynamically modulating the metabolic load associated with its production and potentially contributing to better adaptation in the rhizosphere. nih.gov
Table 1: Key Regulatory Components in 2,4-DAPG Biosynthesis
| Gene/Protein | Type | Function | Effector Molecule(s) |
|---|---|---|---|
| phlF | Transcriptional Repressor (TetR family) | Represses transcription of the phlACBD biosynthetic operon. | 2,4-DAPG (inducer) |
| phlH | Transcriptional Repressor (TetR family) | Represses transcription of the phlG degradation gene. | 2,4-DAPG, MAPG (inducers) |
| phlG | Hydrolase | Catalyzes the degradation of 2,4-DAPG. | N/A |
Influence of Other Bacterial Metabolites (e.g., Pyoluteorin, Salicylate)
The production of 2,4-DAPG is not only self-regulated but is also subject to influence from other secondary metabolites produced by the same bacterium or by different microbial species co-inhabiting the rhizosphere. This cross-regulation allows bacteria to adapt their metabolic output in a complex, competitive environment. Metabolites such as pyoluteorin and salicylate have been shown to be potent repressors of 2,4-DAPG biosynthesis. asm.orgnih.gov
In strains like Pseudomonas fluorescens CHA0, which produce both 2,4-DAPG and pyoluteorin, a complex interplay exists. nih.gov Pyoluteorin strongly represses the synthesis of 2,4-DAPG. asm.orgasm.org This repression is mediated through the same regulatory protein, PhlF, that is involved in autoinduction. asm.org Pyoluteorin can act as a signaling molecule that enhances the binding of the PhlF repressor to the phlA promoter, thereby antagonizing the derepressing effect of 2,4-DAPG and shutting down the biosynthetic pathway. asm.orgnih.gov Furthermore, pyoluteorin can also bind to the PhlH transcriptional repressor, leading to the derepression of the phlG gene and subsequent degradation of 2,4-DAPG. asm.orgresearchgate.net This dual action of negatively regulating synthesis and positively regulating degradation makes pyoluteorin an effective modulator of 2,4-DAPG levels. asm.org
Salicylate, another bacterial metabolite, also functions as a strong repressor of 2,4-DAPG production. asm.orgnih.gov Similar to pyoluteorin, salicylate exerts its effect through the PhlF repressor. asm.org It interferes with the autoinduction by 2,4-DAPG, ensuring that the phl operon remains repressed even in the presence of the autoinducer. asm.org This mechanism allows the bacterium to prioritize certain metabolic pathways over others in response to specific environmental or chemical signals. asm.org The ability of these external metabolites to override the positive autoinduction loop provides a sophisticated mechanism for the bacterium to maintain a homeostatically balanced production of extracellular compounds. asm.org
Table 2: Effect of External Metabolites on 2,4-DAPG Regulation
| Metabolite | Producing Organism(s) | Effect on 2,4-DAPG Synthesis | Regulatory Target(s) |
|---|---|---|---|
| Pyoluteorin | Pseudomonas spp. | Strong Repression | PhlF (enhances repression), PhlH (induces degradation) |
Exudates from Fungal Hyphae and Plant Roots
The rhizosphere is a dynamic environment where microbial activity is heavily influenced by chemical signals released from plant roots and associated microorganisms, including fungi. These exudates can significantly impact the biosynthesis of bacterial secondary metabolites like 2,4-DAPG.
Plant root exudates contain a complex mixture of compounds, including sugars, amino acids, and secondary metabolites, that can shape the microbial community at the root-soil interface. nih.govnih.gov The composition of these exudates can influence the expression of bacterial genes, including those responsible for antibiotic production. While specific components of root exudates that universally trigger 2,4-DAPG production are still being fully elucidated, it is known that the interaction between 2,4-DAPG-producing bacteria and the host plant root system is intimate. apsnet.org The antibiotic itself can alter root architecture, inhibiting primary root growth and stimulating the production of lateral roots, which suggests a complex feedback system between the plant and the bacterium. apsnet.org This modulation of root development could, in turn, alter the profile of root exudates, further influencing bacterial metabolism.
Mechanisms of Action of 2,4 Diacetylphloroglucinol
Antagonistic Mechanisms Against Phytopathogens
2,4-Diacetylphloroglucinol (2,4-DAPG), a phenolic compound produced by some strains of Pseudomonas fluorescens, exhibits significant antagonistic activity against a wide range of plant pathogens. oup.commdpi.com Its efficacy stems from a variety of mechanisms that directly impact the viability and proliferation of these pathogens. This article will focus on the direct antimicrobial activities of 2,4-DAPG, particularly against fungi and oomycetes.
The antimicrobial action of 2,4-DAPG is multifaceted, targeting fundamental cellular processes and structures in phytopathogens. nih.govnih.gov This broad-spectrum activity makes it a potent agent in the biological control of plant diseases. nih.gov
2,4-DAPG is particularly effective against a variety of fungal and oomycete plant pathogens. nih.govnih.gov Its modes of action against these organisms are diverse and include disruption of cellular membranes, inhibition of growth, effects on reproductive structures, and interference with biofilm formation. nih.govresearchgate.netapsnet.org
####### 4.1.1.1.1. Membrane Disruption and Permeabilization
A primary mechanism of 2,4-DAPG's antifungal and anti-oomycete activity is the disruption and permeabilization of the plasma membrane. nih.govnih.gov This action compromises the integrity of the cell, leading to leakage of intracellular contents and ultimately, cell death. nih.govnih.gov
Transmission electron microscopy studies have revealed that 2,4-DAPG induces significant alterations in the hyphal tips of the oomycete Pythium ultimum. These changes include the proliferation, retraction, and disruption of the plasma membrane, leading to vacuolization and the disintegration of cellular contents. apsnet.orgapsnet.org The antifungal action of 2,4-DAPG is also associated with affecting the permeability of cellular structures, which can lead to H⁺-ATPase malfunction and the disruption of mitochondrial respiration. nih.govresearchgate.netnih.gov In the fungus Aspergillus fumigatus, a derivative of 2,4-DAPG, 2,4-diproylphloroglucinol (DPPG), has been shown to reduce membrane fluidity and increase the leakage of cellular contents. nih.gov
| Pathogen | Observed Effect on Membrane | Reference |
| Pythium ultimum | Proliferation, retraction, and disruption of the plasma membrane in hyphal tips. | apsnet.orgapsnet.org |
| Candida albicans | Affects permeability of cellular structures, leading to H⁺-ATPase malfunction. | nih.govresearchgate.netnih.gov |
| Aspergillus fumigatus | Reduced membrane fluidity and increased leakage of cellular contents (by DPPG). | nih.gov |
####### 4.1.1.1.2. Inhibition of Mycelial Growth
2,4-DAPG effectively inhibits the mycelial growth of a broad range of fungi and oomycetes. apsnet.orgnih.gov The concentration required for complete inhibition varies depending on the pathogen. For instance, the mycelial growth of Pythium ultimum var. sporangiiferum is completely inhibited at a 2,4-DAPG concentration of 32 µg/ml. apsnet.org The minimal inhibitory concentrations (MICs) for various Pythium species range from 8 to over 300 µg/ml. apsnet.org In the case of Aspergillus fumigatus, a derivative of 2,4-DAPG known as DPPG significantly inhibits the spread of fungal mycelium in a dose-dependent manner. nih.gov
Table 1: Inhibitory Concentrations of 2,4-DAPG on Mycelial Growth of Various Pythium Species
| Pythium Species | Isolate | Origin | EC50 (µg/ml)¹ | MIC (µg/ml)² |
| P. aphanidermatum | 311–PPO | Cucumber | 36 | 48 |
| P. aristosporum | CBS 263.38 | Wheat | 20 | 32 |
| P. deliense | V1–PPO | Cucumber | >300 | >300 |
| P. intermedium | 294–LBO | Lily | 36 | 56 |
| P. irregulare | ATCC 1120 | Wheat | 28 | 48 |
| P. macrosporum | 111–LBO | Lily | 20 | 40 |
| P. ultimum | P17–LBO | Tulip | 28 | 72 |
| P. ultimum var. sporangiiferum | CBS 219.65 | Wheat | 20 | 32 |
| P. volutum | CBS 699.83 | Wheat | <8 | 8 |
¹EC50: Concentration of 2,4-DAPG necessary to inhibit radial mycelial growth by 50%. ²MIC: Minimal concentration of 2,4-DAPG causing 100% inhibition of mycelial growth. Data sourced from de Souza et al., 2003. apsnet.org
####### 4.1.1.1.3. Effects on Zoosporangia, Zoospores, and Cysts
2,4-DAPG demonstrates significant activity against the various asexual propagules of oomycetes, with sensitivity varying between the different life stages. apsnet.org Mycelium is generally the most resistant structure, followed by zoosporangia, zoospore cysts, and zoospores, which are the most sensitive. apsnet.org
In Pythium ultimum var. sporangiiferum, 2,4-DAPG significantly affects the formation of zoosporangia, with a concentration of 2.0 µg/ml reducing their number by approximately 50%. apsnet.org Zoospores are even more susceptible; at a concentration of 0.8 ng/ml, all zoospores of this species stopped swimming, and about half disintegrated within 20 minutes. apsnet.orgresearchgate.net At a higher concentration of 3.2 ng/ml, disintegration occurred in just 3 minutes. apsnet.org The compound also inhibits zoosporogenesis in the downy mildew pathogen Plasmopara viticola and the damping-off pathogen Aphanomyces cochlioides at a concentration of 5 µg/ml, and impairs zoospore motility at 10 µg/ml. nih.gov
The effect of 2,4-DAPG on the germination of encysted zoospores is more complex. At lower concentrations (up to 2.8 µg/ml), there is no significant effect, while a concentration of 3.2 µg/ml can actually increase germination. apsnet.org However, at concentrations higher than 3.2 µg/ml, the germination of encysted zoospores of Pythium ultimum var. sporangiiferum is significantly decreased. apsnet.org
####### 4.1.1.1.4. Alteration of Biofilm Formation
2,4-DAPG can also interfere with the formation of biofilms by pathogenic fungi. researchgate.netbiorxiv.orgbiorxiv.org For example, it has been shown to reduce the ability of Candida albicans to form biofilms, although complete inhibition is not always achieved. nih.govnih.govbiorxiv.orgbiorxiv.orgbiorxiv.org Cells of C. albicans in an adherent state show reduced susceptibility to 2,4-DAPG compared to their planktonic counterparts. biorxiv.orgbiorxiv.orgbiorxiv.org
Subinhibitory concentrations of 2,4-DAPG have been found to reduce the biofilm formation of both Aspergillus and Fusarium species, as reflected in their biomass and chemical composition. researchgate.net In C. albicans, the antibiofilm action of 2,4-DAPG is associated with a reduction in the cell's surface hydrophobicity and the inhibition of the transition from yeast to hyphal form. nih.govnih.govbiorxiv.org While 2,4-DAPG can reduce the biomass and metabolic activity of C. albicans biofilms, it may not completely eradicate them. biorxiv.org For instance, a concentration of 500 µg/ml halved the biofilm biomass by the 24th hour. biorxiv.orgbiorxiv.org
Table 2: Effects of 2,4-DAPG on Fungal Biofilms
| Organism | Effect | Concentration | Reference |
| Candida albicans | Reduced ability to form biofilms. | Not specified | nih.govnih.govbiorxiv.orgbiorxiv.orgbiorxiv.org |
| Candida albicans | Halved biofilm biomass. | 500 µg/ml | biorxiv.orgbiorxiv.org |
| Aspergillus spp. | Reduced biofilm formation (biomass and chemical composition). | Subinhibitory | researchgate.net |
| Fusarium spp. | Reduced biofilm formation (biomass and chemical composition). | Subinhibitory | researchgate.net |
Direct Antimicrobial Activity
Fungi and Oomycetes
Impact on Secondary Metabolite Production (e.g., Mycotoxins)
This compound has been shown to modulate the production of secondary metabolites in various fungal species, with the effects being notably species-dependent. Research indicates that DAPG can either suppress or enhance the biosynthesis of mycotoxins. For instance, in Aspergillus fumigatus, subinhibitory concentrations of 2,4-DAPG significantly reduced the production of the mycotoxins gliotoxin and fumagillin researchgate.net. Conversely, its application led to an increase in the secretion of proteases and galactosaminogalactan by the same fungus researchgate.net.
Studies on other fungi have revealed a variable response to 2,4-DAPG. While it decreased the production of ochratoxin A in Aspergillus ochraceus, it had the opposite effect on certain Fusarium species, where it increased the output of T-2 toxin and zearalenone researchgate.net. This differential impact underscores the complexity of the interaction between 2,4-DAPG and fungal metabolic pathways.
| Fungal Species | Mycotoxin | Effect of 2,4-DAPG | Reference |
|---|---|---|---|
| Aspergillus fumigatus | Gliotoxin | Decreased | researchgate.net |
| Aspergillus fumigatus | Fumagillin | Decreased | researchgate.net |
| Aspergillus ochraceus | Ochratoxin A | Decreased | researchgate.net |
| Fusarium culmorum | T-2 toxin | Increased | researchgate.net |
| Fusarium sporotrichioides | Zearalenone | Increased | researchgate.net |
Bacteria
The antibacterial activity of 2,4-DAPG involves several distinct mechanisms targeting cellular structures and processes.
Membrane Permeability Changes
A primary mechanism of 2,4-DAPG's antibacterial action is the disruption of the bacterial cell membrane. Studies have demonstrated that 2,4-DAPG rapidly increases membrane permeability in both Gram-positive and Gram-negative bacteria nih.govnih.govdntb.gov.uaresearchgate.net. In experiments with Escherichia coli and Staphylococcus aureus, exposure to 2,4-DAPG led to time-dependent disturbances in the outer membrane and signs of intracellular leakage, respectively nih.govnih.govdntb.gov.uaresearchgate.net. This permeabilizing effect is a key factor in its bactericidal action, particularly in nutrient-poor conditions nih.govnih.gov.
Inhibition of Metabolic Activity in Biofilms
This compound is effective in inhibiting the metabolic activity within mature bacterial biofilms. In studies involving S. aureus and E. coli biofilms, 2,4-DAPG reduced metabolic activity in a concentration-dependent manner nih.govnih.gov. For S. aureus, concentrations of 10 µg/mL or more reduced metabolic activity by 50% nih.govresearchgate.net. In E. coli biofilms, a similar 50% reduction was observed at concentrations between 0.7–19 µg/mL, with 90% inhibition achieved at 38 µg/mL nih.govresearchgate.net. This demonstrates its potential to compromise the viability of bacteria within these protective structures.
| Bacterial Species | 2,4-DAPG Concentration | Inhibition of Metabolic Activity | Reference |
|---|---|---|---|
| Staphylococcus aureus 209P | ≥ 10 µg/mL | ~50% | nih.govresearchgate.net |
| Escherichia coli K12 | 0.7–19 µg/mL | ~50% | nih.govresearchgate.net |
| Escherichia coli K12 | 38 µg/mL | ~90% | nih.govresearchgate.net |
Effects on Quorum Sensing
Beyond direct bactericidal effects, 2,4-DAPG can interfere with bacterial cell-to-cell communication, a process known as quorum sensing (QS). At subinhibitory concentrations, 2,4-DAPG has been found to lower the biosynthesis of acyl-homoserine lactones (AHLs) in Pectobacterium carotovorum in a dose-dependent manner nih.govnih.govdntb.gov.uaresearchgate.net. This disruption of QS signaling can inhibit the coordinated expression of virulence factors and other collective behaviors in bacterial populations without directly killing the cells nih.govnih.gov.
DNA Damage and ROS Generation
The role of 2,4-DAPG in causing direct DNA damage appears to be secondary to its effects on cell membranes. The use of bacterial biosensors sensitive to DNA-damaging agents did not show a positive response when exposed to 2,4-DAPG, suggesting that its primary bactericidal action is associated with the destruction of bacterial barrier structures nih.govnih.govmdpi.com. However, in a study on Ralstonia solanacearum, exposure to 2,4-DAPG was shown to induce the accumulation of reactive oxygen species (ROS), which in turn led to chromosomal DNA damage and cell membrane oxidation researchgate.netnih.gov. This suggests that the induction of ROS and subsequent DNA damage may be a species-specific mechanism of action.
Nematodes (e.g., Root-Knot Nematode)
The nematicidal activity of this compound varies significantly among different nematode species. Research has shown that 2,4-DAPG is toxic to the adults of the plant-parasitic nematode Xiphinema americanum, with a reported LD₅₀ of 8.3 μg/ml nih.gov. However, its effect on the widely studied root-knot nematode, Meloidogyne incognita, is less pronounced. While 2,4-DAPG was found to decrease the egg hatch of M. incognita, it did not significantly affect the viability of the second-stage juveniles (J2) nih.gov. Furthermore, the compound showed no observed adverse effects on several other tested plant-parasitic and bacterial-feeding nematodes, indicating a selective toxicity profile nih.gov. This highlights that the application of DAPG-producing bacteria for nematode biocontrol might be most effective when targeted toward specific, susceptible nematode species nih.gov.
| Nematode Species | Life Stage | Observed Effect | Reference |
|---|---|---|---|
| Xiphinema americanum | Adult | Toxic (LD₅₀ = 8.3 μg/ml) | nih.gov |
| Meloidogyne incognita | Egg | Decreased hatch | nih.gov |
| Meloidogyne incognita | J2 Juvenile | Viability not affected | nih.gov |
| Caenorhabditis elegans | Egg | Stimulated hatch | nih.gov |
| Caenorhabditis elegans | J1 Juvenile & Adult | Viability not affected | nih.gov |
| Heterodera glycines | Not specified | No observed effect | nih.gov |
| Pratylenchus scribneri | Not specified | No observed effect | nih.gov |
Proton Ionophore Activity
This compound (DAPG) functions as a proton ionophore, a molecule capable of transporting protons across biological membranes. oup.com This activity is central to its primary toxic effect on eukaryotic cells. As a proton ionophore, DAPG can pick up protons from one side of a membrane, such as the mitochondrial inner membrane, and release them on the other side, effectively dissipating the crucial proton gradient. oup.com This action is comparable to that of other known protonophores, like carbonylcyanide m-chlorophenylhydrazone (CCCP), which also stimulate respiration due to their protonophoric activity across the mitochondrial membrane. oup.com The ability of DAPG to act as an efficient proton exchanger is the foundation for its broad-spectrum inhibitory activity. oup.com
Plant-Mediated Effects and Interactions
Induced Systemic Resistance (ISR) in Plants
This compound is a key elicitor of Induced Systemic Resistance (ISR) in plants, a state of heightened defensive capacity against a broad range of pathogens. nih.govfrontiersin.org Produced by beneficial soil bacteria such as Pseudomonas fluorescens, DAPG primes the plant's immune system. nih.gov This systemic resistance is effective against various pathogens, including the necrotrophic fungus Botrytis cinerea and the bacterium Pseudomonas syringae. nih.gov The mechanism of DAPG-induced ISR is largely dependent on the plant's jasmonic acid (JA) and ethylene (ET) signaling pathways. gnu.ac.krresearchgate.net Studies have shown that in mutants where these pathways are compromised, the resistance induced by DAPG is significantly reduced. gnu.ac.kr
Modulation of Plant Hormonal Balance (Auxin Mimicry)
This compound significantly influences plant development by interacting with hormonal signaling pathways, particularly that of auxin. researchgate.netnih.govapsnet.org Its effects on root development, which include the inhibition of primary root growth and the promotion of lateral roots, are characteristic of auxin-like activity, leading to its classification as an auxin-mimetic compound. frontiersin.orgresearchgate.net Research has demonstrated that DAPG can inhibit the activation of auxin-inducible genes. researchgate.netnih.govapsnet.org For instance, in transgenic tobacco, the application of DAPG at concentrations found in the rhizosphere inhibited the activation of an auxin-inducible reporter gene. researchgate.netnih.govapsnet.org This interaction with the auxin-dependent signaling pathway is a key mechanism by which DAPG modulates plant hormonal balance and influences root system architecture. researchgate.netnih.govapsnet.org
Alteration of Root Architecture (Inhibition of Primary Root Growth, Stimulation of Lateral Root Production)
One of the most well-documented effects of this compound on plants is its profound alteration of the root system architecture. researchgate.netnih.govapsnet.org Specifically, DAPG has been shown to inhibit the elongation of the primary root while simultaneously stimulating the formation and growth of lateral roots. researchgate.netnih.govapsnet.orguky.eduallegheny.edu This dual effect was observed in detail in tomato seedlings, where the application of DAPG led to a dose-dependent decrease in primary root length and an increase in the number of lateral roots. researchgate.netnih.gov Furthermore, tomato mutants that are resistant to auxin showed reduced sensitivity to DAPG's effects on root branching and primary root inhibition, providing strong evidence that these morphological changes are mediated through the plant's auxin signaling pathway. researchgate.netnih.govapsnet.org
Table 1: Effect of this compound on Tomato Seedling Root Architecture
| Concentration of DAPG | Effect on Primary Root Growth | Effect on Lateral Root Production |
| Low Concentrations | Inhibition | Stimulation |
| High Concentrations | Strong Inhibition | Stimulation |
Elicitation of Plant Defenses
Beyond its direct antimicrobial properties, this compound plays a crucial role in activating the plant's own defense mechanisms. frontiersin.org This elicitation of plant defenses is a cornerstone of the Induced Systemic Resistance (ISR) it triggers. Upon perception of DAPG, plants upregulate the expression of specific defense-related genes. nih.gov For example, in Arabidopsis thaliana, plants treated with DAPG showed increased transcript levels of PDF1.2 (PLANT DEFENSIN 1.2) and WRKY70, which are key marker genes in the jasmonic acid/ethylene (JA/ET)-dependent defense signaling pathway. nih.gov By activating these signaling cascades, DAPG prepares the plant to more effectively resist subsequent attacks from pathogens. nih.gov
Enhancement of Root Exudation
The secondary metabolite this compound (DAPG), produced by certain soil bacteria such as Pseudomonas fluorescens, has been shown to influence the composition of root exudates, a key factor in the communication and interaction between plants and rhizosphere microorganisms. Research indicates that DAPG can significantly enhance the net efflux of amino acids from plant roots.
One of the proposed mechanisms for this increased exudation is the inhibition of amino acid uptake by the roots. Studies utilizing isotopic labeling have suggested that DAPG may block the reabsorption of amino acids by the root cells. nih.gov This blockage leads to a higher concentration of these compounds in the rhizosphere.
Detailed studies have quantified the impact of DAPG on the exudation of various amino acids from the roots of alfalfa (Medicago sativa). The application of DAPG has been observed to cause a substantial increase in the net efflux of a wide range of amino acids.
Table 1: Effect of this compound on the Net Efflux of Amino Acids from Alfalfa Roots
| Amino Acid | Increase in Net Efflux (%) |
|---|---|
| Alanine | 200 - 2600 |
| Arginine | 200 - 2600 |
| Aspartic acid | 200 - 2600 |
| Glutamic acid | 200 - 2600 |
| Glycine | 200 - 2600 |
| Histidine | 200 - 2600 |
| Isoleucine | 200 - 2600 |
| Leucine | 200 - 2600 |
| Lysine | 200 - 2600 |
| Methionine | 200 - 2600 |
| Phenylalanine | 200 - 2600 |
| Proline | 200 - 2600 |
| Serine | 200 - 2600 |
| Threonine | 200 - 2600 |
| Tyrosine | 200 - 2600 |
| Valine | 200 - 2600 |
Data sourced from studies on alfalfa roots treated with 200 μM this compound over a 3-hour period. nih.gov
The ability of DAPG to modify root exudation highlights a sophisticated mechanism by which beneficial bacteria can manipulate the plant's physiology to create a more favorable environment for their proliferation and for the establishment of plant-microbe interactions. This enhanced exudation is a key component of the complex chemical dialog occurring in the soil, which can ultimately impact plant health and growth.
Research Methodologies and Analytical Approaches
Extraction and Purification Techniques for 2,4-Diacetylphloroglucinol
The initial step in studying this compound often involves its extraction from the producing organism, typically bacterial cultures. This is followed by one or more purification steps to isolate the compound from other metabolites and media components.
A common method for the extraction of 2,4-DAPG from bacterial culture supernatants is solvent extraction. Ethyl acetate is a frequently used solvent for this purpose. mdpi.com The culture filtrate is typically acidified before extraction to ensure that the phenolic compound is in its protonated, less polar form, which enhances its solubility in the organic solvent. For instance, after centrifugation of the bacterial culture, the cell-free supernatant can be mixed with an equal volume of ethyl acetate and shaken vigorously. The organic phase, containing the dissolved 2,4-DAPG, is then separated and can be concentrated by rotary evaporation. mdpi.comnih.gov In some protocols, particularly for extraction from soil or root environments, an initial extraction with 80% acetone at an acidic pH is employed to effectively remove polar organic soil components like humic and fulvic acids that could interfere with subsequent analysis. asm.orgasm.org
Following extraction, the crude extract containing 2,4-DAPG and other co-extracted compounds requires purification. Column chromatography is a widely used technique for this purpose. mdpi.com The crude extract is typically dissolved in a minimal amount of a suitable solvent and loaded onto a column packed with a stationary phase, such as silica gel. A solvent system of increasing polarity, for example, a gradient of hexane and ethyl acetate, is then passed through the column to separate the compounds based on their differential affinities for the stationary and mobile phases. mdpi.com
For higher purity, preparative high-performance liquid chromatography (HPLC) can be employed. This technique utilizes a high-pressure pump to pass the solvent through a column packed with smaller particles, leading to a higher resolution separation. One-step purification using a preparative chromatography system equipped with a C18 cartridge has been successfully used to obtain 2,4-DAPG with a purity of 95%. mdpi.com The purity of the final product is often verified by analytical HPLC. mdpi.com
Table 1: Summary of Extraction and Purification Techniques for this compound
| Technique | Description | Key Parameters/Reagents | Source |
| Solvent Extraction | Extraction of 2,4-DAPG from acidified culture supernatant or soil samples into an organic solvent. | Ethyl acetate, 80% acetone, acidification to pH 2.0. | mdpi.comnih.govasm.org |
| Column Chromatography | Separation of 2,4-DAPG from crude extracts based on polarity. | Stationary phase: Silica gel (60–120 mesh). Mobile phase: Gradient of hexane and ethyl acetate. | mdpi.com |
| Preparative Liquid Chromatography | High-resolution purification of 2,4-DAPG. | C18 cartridge. | mdpi.com |
Detection and Quantification of this compound
Accurate detection and quantification of 2,4-DAPG are essential for studying its production by microorganisms and its presence in environmental samples. A variety of chromatographic, spectroscopic, and colorimetric methods are utilized for this purpose.
High-Performance Liquid Chromatography (HPLC) is the most widely used method for the quantitative analysis of 2,4-DAPG. nih.gov This technique offers high sensitivity, specificity, and reproducibility. The separation is typically performed on a reversed-phase C18 column. mdpi.com
The mobile phase composition is a critical parameter for achieving good separation. A common mobile phase is a mixture of an organic solvent, such as methanol or acetonitrile, and an aqueous component, often with a small amount of acid like o-phosphoric acid or trifluoroacetic acid (TFA) to improve peak shape. asm.orgresearchgate.net The detection of 2,4-DAPG is commonly carried out using a UV detector, as the compound has a strong absorbance in the UV region. The wavelength for detection is often set at 254 nm or 270 nm. asm.orgresearchgate.net Quantification is achieved by comparing the peak area of the sample to a standard curve prepared with known concentrations of purified 2,4-DAPG.
Table 2: Examples of HPLC Conditions for this compound Analysis
| Column | Mobile Phase | Flow Rate | Detection Wavelength | Retention Time | Source |
| C18, Luna (250 × 4.6 mm, 5 µm) | Not specified | Not specified | Not specified | Not specified | mdpi.com |
| Octadecylsilica (Hypersil; 150 mm by 4.5 mm, 5 µm) | Not specified | 1.0 ml/min | 254 nm | Not specified | asm.org |
| C18 reverse-phase (LIChroCART 250-4) | Methanol in 0.43% o-phosphoric acid (gradient) | Not specified | Not specified | 11.14 min | researchgate.net |
| C18 reverse-phase | 35% acetonitrile with 0.1% TFA | Not specified | Not specified | Not specified | asm.org |
Thin Layer Chromatography (TLC) is a simpler and more rapid chromatographic technique that can be used for the qualitative detection of 2,4-DAPG. nih.gov In TLC, a small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent, such as silica gel. The plate is then placed in a developing chamber with a suitable solvent system. As the solvent moves up the plate by capillary action, it carries the sample components at different rates, leading to their separation.
A reported solvent system for the TLC analysis of 2,4-DAPG is a mixture of chloroform and methanol in a 9:1 ratio. nih.gov After development, the spots can be visualized under UV light. The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be calculated and compared to that of a standard. An Rf value of 0.34 has been reported for 2,4-DAPG using the chloroform:methanol (9:1) solvent system, which coincided with the Rf of authentic phloroglucinol. nih.gov
Spectroscopic methods are powerful tools for the structural elucidation and confirmation of the identity of purified 2,4-DAPG.
UV-Visible (UV-Vis) Spectroscopy : This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. Conjugated systems within a molecule, such as the aromatic ring and acetyl groups in 2,4-DAPG, absorb UV light at specific wavelengths. The UV-Vis spectrum of 2,4-DAPG is typically recorded in a solvent like methanol or ethanol, with an absorbance range between 200 and 400 nm. nih.gov A characteristic maximum absorbance (λmax) at 270 nm has been reported. researchgate.net
Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 2,4-DAPG would show characteristic absorption bands for the hydroxyl (-OH) and carbonyl (C=O) groups, as well as C-H and C=C bonds of the aromatic ring. The spectrum is typically recorded in the range of 400–4000 cm⁻¹. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The sample is vaporized and separated in the GC column, and then the separated components are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound, which can be used for its identification. GC-MS analysis has been used to identify 2,4-DAPG in extracts from Pseudomonas fluorescens. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy is one of the most powerful techniques for determining the detailed structure of organic molecules. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are used. For 2,4-DAPG, ¹H NMR would show signals for the aromatic proton and the protons of the two acetyl groups. nih.gov ¹³C NMR would provide signals for each unique carbon atom in the molecule. nih.gov
Table 3: Spectroscopic Data for this compound
| Spectroscopic Method | Characteristic Features | Source |
| UV-Vis Spectroscopy | λmax at 270 nm. | researchgate.net |
| FT-IR Spectroscopy | Characteristic peaks for -OH, C=O, and aromatic C=C bonds. | nih.gov |
| GC-MS | Provides molecular weight and fragmentation pattern for identification. | nih.gov |
| ¹H NMR (in CD₃CN) | 2.63 ppm (singlet, 6H, 2 x COCH₃), 5.79 ppm (singlet, 1H, aromatic). | nih.gov |
| ¹³C NMR | Provides signals for all carbon atoms in the molecule. | nih.gov |
While not as specific as chromatographic or spectroscopic methods, colorimetric assays can be used for the rapid screening or detection of 2,4-DAPG. A whole-cell biosensor has been developed for the detection of 2,4-DAPG and the bacteria that produce it. nih.gov This biosensor utilizes a regulatory protein that responds to the presence of 2,4-DAPG, leading to the expression of a reporter gene such as lacZ. nih.gov The expression of lacZ results in the production of the enzyme β-galactosidase, which can cleave a chromogenic substrate like X-Gal to produce a blue-colored product. nih.gov The formation of a blue halo around a bacterial colony on an agar plate containing the biosensor and X-Gal indicates the production of 2,4-DAPG. nih.gov
Genetic and Molecular Biology Techniques
Genetic and molecular biology techniques are indispensable for investigating the biosynthesis of this compound and the regulation of its production in microorganisms.
A key molecular technique is the Polymerase Chain Reaction (PCR). Specific primers have been designed to amplify a portion of the phlD gene, which is a key gene in the 2,4-DAPG biosynthesis pathway. nih.govnih.gov The detection of a PCR product of the expected size (e.g., 629 bp) indicates the presence of the phlD gene and thus the genetic potential of the microorganism to produce 2,4-DAPG. nih.gov This method is widely used for screening environmental isolates for their ability to produce this antibiotic.
Colony hybridization is another technique used to identify 2,4-DAPG-producing bacteria. asm.org In this method, bacterial colonies are transferred to a membrane, and their DNA is denatured and fixed. The membrane is then incubated with a labeled DNA probe that is complementary to a sequence within the phl gene cluster. Colonies that contain the target gene will bind to the probe and can be detected by autoradiography or colorimetric methods.
To study the regulation of 2,4-DAPG biosynthesis, reporter gene fusions are often constructed. The promoter region of a phl gene can be fused to a reporter gene like lacZ or gusA. The expression of the reporter gene, which can be easily measured by assaying the activity of the corresponding enzyme (β-galactosidase or β-glucuronidase), then reflects the transcriptional activity of the phl gene promoter under different conditions. acs.org
Furthermore, techniques such as gene knockout or mutagenesis are used to create mutant strains that are unable to produce 2,4-DAPG. nih.gov Comparing the phenotype of the mutant with that of the wild-type strain can help to elucidate the role of 2,4-DAPG in various biological processes, such as biocontrol of plant pathogens. Transcriptome sequencing (RNA-seq) can be employed to identify genes whose expression is altered in response to 2,4-DAPG or in mutants with altered production of the compound. nih.gov
Gene Deletion and Complementation Studies
Gene deletion and complementation are fundamental techniques used to elucidate the function of specific genes in the biosynthesis of 2,4-DAPG. By creating targeted mutations, researchers can observe the resulting phenotype and confirm the gene's role by reintroducing a functional copy.
In Pseudomonas protegens Pf-5, knockout mutants were generated through in-frame deletion of the pltD or phlA genes, which are required for the synthesis of pyoluteorin and 2,4-DAPG, respectively. This was achieved using a two-step allelic exchange method. To confirm that the observed changes were due to the specific gene deletion, complemented mutants were created by introducing a multicopy plasmid carrying the deleted gene back into the mutant strain. This process successfully restored the production of the respective compounds.
Similarly, in Pseudomonas fluorescens 2P24, a markerless in-frame deletion of the ibaG gene was constructed to investigate its role in 2,4-DAPG production. The flanking regions of the ibaG gene were amplified and fused by PCR, then cloned into a suicide plasmid. Through homologous recombination, the wild-type gene was replaced with the deleted version. Complementation was achieved by introducing a shuttle plasmid carrying the wild-type ibaG gene and its native promoter into the mutant, which restored 2,4-DAPG production to wild-type levels.
These studies demonstrate the critical role of specific genes in the 2,4-DAPG biosynthetic pathway and provide a clear methodology for confirming gene function.
Transcriptional and Translational Fusion Assays
Transcriptional and translational fusions are powerful tools for studying the regulation of gene expression. These assays involve fusing the promoter or coding sequence of a gene of interest to a reporter gene, such as lacZ, which encodes the enzyme β-galactosidase. The activity of the reporter gene then serves as a proxy for the expression of the target gene.
In P. fluorescens, a transcriptional fusion of the phlA promoter to a lacZ reporter gene (phlA'-'lacZ) was used to demonstrate that the expression of the phlA gene is autoinduced by 2,4-DAPG. This induction was most evident in a phlA mutant that could not produce its own 2,4-DAPG.
Translational fusion assays have also been employed in P. fluorescens 2P24 to investigate the effect of the ibaG gene on the expression of rsmA and rsmE, which are negative regulators of 2,4-DAPG production. The results showed that the deletion of ibaG led to a significant increase in the expression of both rsmA and rsmE. This suggests that IbaG regulates 2,4-DAPG production by influencing the expression of these post-transcriptional regulators.
Real-Time Quantitative PCR (RT-qPCR)
Real-time quantitative PCR (RT-qPCR) is a sensitive and specific method for quantifying gene expression at the transcriptional level. This technique has been widely used to study the regulation of 2,4-DAPG biosynthesis.
In P. fluorescens 2P24, RT-qPCR analyses were used to confirm the findings from translational fusion assays, showing that the deletion of ibaG significantly increased the transcript levels of rsmA and rsmE. Furthermore, RT-qPCR has been used to validate RNA-seq data, providing a more detailed understanding of the global regulatory role of proteins like IbaG.
A SYBR green-based RT-qPCR assay was developed to specifically quantify populations of 2,4-DAPG-producing (phlD+) strains of P. fluorescens in soil and the rhizosphere. This culture-independent method allows for the direct determination of population densities and the genotypic composition of 2,4-DAPG producers in environmental samples, which is crucial for understanding their ecological role. The assay was shown to be quantitative over several orders of magnitude and could estimate cell counts based on the known genome size and single copy number of the phlD gene.
Western Blot Analysis
Western blot analysis is a technique used to detect and quantify specific proteins in a sample. This method has been instrumental in studying the expression of proteins involved in the biosynthesis and regulation of 2,4-DAPG.
In P. fluorescens 2P24, Western blotting was used to measure the protein levels of PhlA and PhlD, two key enzymes in the 2,4-DAPG biosynthetic pathway. The results showed that the protein levels of both PhlA and PhlD were significantly decreased in a gltA mutant compared to the wild-type strain, indicating that citrate (B86180) synthase (GltA) modulates 2,4-DAPG biosynthesis at the protein level. In another study with the same organism, Western blot analysis was performed to detect the levels of PhlA-FLAG in wild-type, bolA mutant, and ibaG mutant strains, revealing the role of IbaG in the production of 2,4-DAPG.
Furthermore, the technique was used to analyze the levels of the regulatory protein RsmA-FLAG in the wild-type and a gltA mutant of P. fluorescens 2P24, providing insights into the regulatory cascade controlling 2,4-DAPG synthesis.
Electrophoretic Mobility Shift Assays (EMSA)
Electrophoretic mobility shift assay (EMSA), also known as a gel shift assay, is a technique used to study protein-DNA interactions. wikipedia.org This method is based on the principle that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment. wikipedia.org
In the context of 2,4-DAPG, EMSA has been used to investigate the binding of the transcriptional repressor PhlH to the promoter region of the phlG gene in P. fluorescens 2P24. nih.gov The results of the EMSA demonstrated that PhlH binds to a specific DNA fragment containing the phlG promoter. nih.gov
Furthermore, the assay was used to determine the effect of 2,4-DAPG and its precursor, monoacetylphloroglucinol (MAPG), on the PhlH-DNA interaction. nih.gov It was found that both 2,4-DAPG and MAPG could dissociate the PhlH-DNA complex, with 2,4-DAPG being effective at a lower concentration. nih.gov This indicates that these compounds act as ligands that release the repressive effect of PhlH on phlG expression. nih.gov
| Protein | DNA Fragment | Ligand | Result |
| PhlH | phlG promoter | 2,4-DAPG | Dissociation of PhlH-DNA complex |
| PhlH | phlG promoter | MAPG | Dissociation of PhlH-DNA complex |
Cellular and Physiological Assays
To understand the effects of 2,4-DAPG on target organisms, various cellular and physiological assays are employed, with microscopy techniques being particularly insightful for visualizing morphological changes.
Microscopy Techniques (e.g., Transmission Electron Microscopy, Atomic Force Microscopy)
Transmission Electron Microscopy (TEM)
Transmission electron microscopy has been used to reveal the ultrastructural changes in target organisms upon exposure to 2,4-DAPG. In a study on the effect of 2,4-DAPG on Pythium ultimum var. sporangiiferum, TEM showed different stages of disorganization in the hyphal tips. apsnet.org These changes included alterations to the plasma membrane, such as proliferation, retraction, and disruption, as well as vacuolization and disintegration of the cell contents. apsnet.org
Atomic Force Microscopy (AFM)
Atomic force microscopy is a high-resolution imaging technique that can be used to study the surface morphology of cells. Current time information in Philadelphia, PA, US. In research on the effects of 2,4-DAPG on bacterial cells, AFM was used to provide a detailed analysis of changes in bacterial morphology over time. Current time information in Philadelphia, PA, US.
When Escherichia coli was exposed to 2,4-DAPG, AFM demonstrated time-dependent disturbances in the outer membrane. Current time information in Philadelphia, PA, US. For Staphylococcus aureus, the cells showed signs of intracellular leakage. Current time information in Philadelphia, PA, US. The use of AFM allows for the visualization of the interaction between the antibiotic and the target cells in a way that is not possible with other microscopy techniques, revealing changes in cell surface morphology and local viscoelastic properties. Current time information in Philadelphia, PA, US.
| Microscopy Technique | Organism | Observed Effect of 2,4-DAPG |
| Transmission Electron Microscopy (TEM) | Pythium ultimum var. sporangiiferum | Disorganization of hyphal tips, plasma membrane alteration, vacuolization, cell content disintegration apsnet.org |
| Atomic Force Microscopy (AFM) | Escherichia coli | Time-dependent disturbances in the outer membrane Current time information in Philadelphia, PA, US. |
| Atomic Force Microscopy (AFM) | Staphylococcus aureus | Signs of intracellular leakage Current time information in Philadelphia, PA, US. |
Viability Assays (e.g., Cell Viability, Mycelial Growth Inhibition)
Viability assays are fundamental in assessing the antimicrobial properties of this compound (2,4-DAPG). These assays quantify the extent to which the compound inhibits the growth or causes the death of target microorganisms. Mycelial growth inhibition assays are commonly employed for filamentous fungi, while cell viability assays are used for bacteria and yeasts.
In studies involving the oomycete Pythium ultimum, the minimal concentration of 2,4-DAPG required to cause 100% inhibition of mycelial growth (MIC) was determined. For Pythium ultimum var. sporangiiferum, complete inhibition was observed at a concentration of 32 µg/mL apsnet.org. However, sensitivity to 2,4-DAPG varies among different Pythium species and isolates, with MIC values ranging from 8 µg/mL to over 300 µg/mL apsnet.org. For instance, Pythium volutum was found to be the most sensitive isolate tested apsnet.org.
Time-kill kinetics assays provide insights into the bactericidal or bacteriostatic effects of 2,4-DAPG over time. Against Escherichia coli, treatment with 2,4-DAPG at concentrations of 28 and 57 µg/mL led to a significant reduction in viable cells (from 10^7 to 10^3 CFU/mL) within 120 minutes, with complete suppression observed at 240 minutes nih.gov. A higher concentration of 115 µg/mL resulted in a rapid decrease in viability, from 10^7 to 10^2 CFU/mL, within just 15 minutes nih.gov. In the case of Staphylococcus aureus, a bactericidal effect was noted within 30 minutes of exposure to 2,4-DAPG at concentrations of 7.2 μg/mL and higher nih.govmdpi.com.
Fluorescence microscopy, often utilizing stains like Syto 9 and propidium iodide (PI), is another method to assess cell viability by visualizing membrane integrity. In both S. aureus and E. coli, exposure to 2,4-DAPG led to a rapid increase in membrane permeability, indicating a loss of viability nih.govnih.gov. For S. aureus, complete suppression of Syto9 fluorescence, which stains live cells, was achieved at a 2,4-DAPG concentration of 7.2 μg/mL and above nih.govmdpi.com.
| Organism | Assay Type | 2,4-DAPG Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| Pythium ultimum var. sporangiiferum | Mycelial Growth Inhibition (MIC) | 32 µg/mL | 100% inhibition of mycelial growth. | apsnet.org |
| Pythium spp. | Mycelial Growth Inhibition (MIC) | 8 to >300 µg/mL | Complete inhibition of mycelial growth, varying by isolate. | apsnet.org |
| Escherichia coli | Time-Kill Kinetics | 28 and 57 µg/mL | Reduction from 107 to 103 CFU/mL in 120 minutes. | nih.gov |
| Escherichia coli | Time-Kill Kinetics | 115 µg/mL | Reduction from 107 to 102 CFU/mL in 15 minutes. | nih.gov |
| Staphylococcus aureus | Time-Kill Kinetics | ≥7.2 µg/mL | Bactericidal effect observed within 30 minutes. | nih.govmdpi.com |
| Candida albicans (planktonic cells) | Minimum Inhibitory Concentration (MIC) | 125 µg/mL | Lowest concentration with no visible fungal growth after 24 hours. | nih.gov |
Biosensor Applications for Detection and Mode of Action Studies
Biosensors offer a sensitive and specific approach for the detection of 2,4-DAPG and for elucidating its mode of action. Whole-cell biosensors have been engineered for the specific detection of 2,4-DAPG in environmental samples. These biosensors typically contain a phlF response module, which is a transcriptional repressor that is specifically derepressed by 2,4-DAPG, linked to a reporter gene such as lacZ or lux nih.govdtu.dkresearchgate.netnih.gov. Such biosensors have demonstrated high specificity for 2,4-DAPG with a detection sensitivity in the low nanomolar range (>20 nM), which is comparable to the levels of 2,4-DAPG found in rhizosphere samples nih.govresearchgate.netnih.gov. This enables the guided isolation of 2,4-DAPG-producing bacteria from complex environments like soil nih.govdtu.dknih.gov.
In mode of action studies, bacterial biosensors with inducible bioluminescence have been used to investigate the intracellular targets of 2,4-DAPG. For instance, biosensor strains that express bioluminescence genes under the control of promoters for SOS-response (indicating DNA damage) and heat shock proteins (indicating protein damage) have been employed nih.govmdpi.comnih.gov. When these biosensors were exposed to 2,4-DAPG, no positive response was registered from either sensor, suggesting that the bactericidal action of 2,4-DAPG is not primarily due to DNA or protein damage nih.govmdpi.comnih.gov. This finding supports the hypothesis that the primary mechanism of action is the disruption of bacterial barrier structures nih.govmdpi.comnih.gov.
Furthermore, biosensors have been utilized to study the subinhibitory effects of 2,4-DAPG. For example, a bioluminescence-based assay using an E. coli biosensor was employed to quantify acyl-homoserine lactones, which are involved in quorum sensing. Subinhibitory concentrations of 2,4-DAPG were found to decrease the biosynthesis of these signaling molecules in Pectobacterium carotovorum in a dose-dependent manner nih.govnih.gov.
| Biosensor Type | Application | Key Findings | Reference |
|---|---|---|---|
| Whole-cell biosensor with phlF response module and lacZ/lux reporter | Detection of 2,4-DAPG | Highly specific with a sensitivity of >20 nM. Enables detection and isolation of 2,4-DAPG-producing bacteria. | nih.govdtu.dkresearchgate.netnih.gov |
| Bacterial biosensor for SOS-response (DNA damage) | Mode of Action Study | No induction of bioluminescence observed upon treatment with 2,4-DAPG. | nih.govmdpi.com |
| Bacterial biosensor for protein damage (heat shock proteins) | Mode of Action Study | No positive response registered after exposure to 2,4-DAPG. | nih.govmdpi.com |
| Bioluminescence-based biosensor for acyl-homoserine lactones | Mode of Action Study (Quorum Sensing) | Subinhibitory concentrations of 2,4-DAPG lowered the biosynthesis of acyl-homoserine lactones in P. carotovorum. | nih.govnih.gov |
Assessment of Reactive Oxygen Species (ROS)
The assessment of reactive oxygen species (ROS) is crucial for understanding the cellular mechanisms underlying the antimicrobial activity of 2,4-DAPG, particularly against fungi. The generation of ROS can be a consequence of the disruption of mitochondrial respiration and membrane integrity nih.govresearchgate.net.
Studies on Candida albicans have shown that the antifungal action of 2,4-DAPG is associated with the generation of ROS nih.govbiorxiv.org. This is believed to be a downstream effect of the compound's impact on cellular membranes, leading to H+ATPase malfunction and the disruption of mitochondrial respiration nih.govresearchgate.net. The subsequent cytosol acidification and ROS generation trigger further cellular responses, such as the inhibition of Candida filamentation nih.govresearchgate.net. The link between 2,4-DAPG and ROS production is further supported by the observation that the introduction of an antioxidant, Trolox, simultaneously with 2,4-DAPG leads to a reduction in some of the downstream effects, like the production of aspartyl proteases nih.govbiorxiv.orgbiorxiv.org.
In Saccharomyces cerevisiae, it has been observed that extended exposure to 2,4-DAPG can lead to the generation of superoxide and hydrogen peroxide oup.com. This is consistent with the compound acting as a proton ionophore, which uncouples respiration and ATP synthesis, and can lead to an increase in ROS production over time oup.comresearchgate.net.
When Ralstonia solanacearum cells were exposed to 2,4-DAPG at a concentration of 90 µg/mL, an increase in reactive oxygen species was observed, which was correlated with a decrease in cell viability and damage to chromosomal DNA researchgate.net. This indicates that oxidative stress is a significant component of the bactericidal mechanism of 2,4-DAPG against this pathogen researchgate.net.
Biofilm Assays
Biofilm assays are employed to evaluate the efficacy of 2,4-DAPG against microbial communities embedded in a self-produced matrix of extracellular polymeric substances. These assays typically measure the inhibition of biofilm formation or the disruption of pre-formed (mature) biofilms.
In studies with Candida albicans, 2,4-DAPG was shown to reduce the ability of the cells to form biofilms, although complete inhibition was not achieved nih.govbiorxiv.org. At a concentration of 125 µg/mL, which is the MIC for planktonic cells, 2,4-DAPG was able to halve the biofilm biomass after 48 hours of co-incubation nih.gov. For pre-formed biofilms, 2,4-DAPG at concentrations of 125 and 250 μg/mL reduced the metabolic activity of biofilm-embedded cells by 17.5% and 34.8%, respectively. A more significant inhibition of 56% was achieved at a concentration of 500 μg/mL nih.govbiorxiv.orgbiorxiv.org.
Similarly, 2,4-DAPG has demonstrated inhibitory effects on bacterial biofilms. In mature biofilms of Staphylococcus aureus, concentrations of 10 µg/mL or more reduced the metabolic activity of the embedded cells by 50% nih.govmdpi.comresearchgate.net. However, complete inhibition was not observed even at concentrations up to 150 µg/mL mdpi.comresearchgate.net. For Escherichia coli biofilms, treatment with 2,4-DAPG at concentrations ranging from 0.7 to 19 µg/mL resulted in a 50% reduction in metabolically active bacteria, while 90% inhibition was achieved at a concentration of 38 µg/mL nih.govmdpi.comresearchgate.net.
These findings indicate that while 2,4-DAPG is effective at reducing biofilm biomass and metabolic activity, higher concentrations are generally required to impact established biofilms compared to their planktonic counterparts nih.govbiorxiv.orgbiorxiv.org.
| Organism | Assay Type | 2,4-DAPG Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| Candida albicans | Biofilm Formation Inhibition | 125 µg/mL | 50% reduction in biofilm biomass after 48 hours. | nih.gov |
| Candida albicans | Mature Biofilm Inhibition | 125 µg/mL | 17.5% reduction in metabolic activity. | nih.govbiorxiv.orgbiorxiv.org |
| Candida albicans | Mature Biofilm Inhibition | 250 µg/mL | 34.8% reduction in metabolic activity. | nih.govbiorxiv.orgbiorxiv.org |
| Candida albicans | Mature Biofilm Inhibition | 500 µg/mL | 56% reduction in metabolic activity. | nih.govbiorxiv.orgbiorxiv.org |
| Staphylococcus aureus | Mature Biofilm Inhibition | ≥10 µg/mL | 50% reduction in metabolic activity. | nih.govmdpi.comresearchgate.net |
| Escherichia coli | Mature Biofilm Inhibition | 0.7–19 µg/mL | 50% reduction in metabolically active bacteria. | nih.govmdpi.comresearchgate.net |
| Escherichia coli | Mature Biofilm Inhibition | 38 µg/mL | 90% inhibition of metabolically active bacteria. | nih.govmdpi.comresearchgate.net |
Agricultural Applications and Biocontrol Strategies
Role of 2,4-Diacetylphloroglucinol in Biological Control of Plant Diseases
2,4-DAPG is a key metabolite in the suppression of various plant diseases caused by soil-borne pathogens. nih.govnih.gov Its broad-spectrum activity encompasses antifungal, antibacterial, antiviral, and nematicidal properties. nih.govnih.gov The efficacy of 2,4-DAPG-producing Pseudomonas strains in controlling diseases has been well-documented, with the compound playing a determinative role in disease suppression. apsnet.org The mechanisms of action are multifaceted, including the disruption of pathogen cell membranes, inhibition of mitochondrial electron transport, and interference with ATP synthesis. nih.govresearchgate.net
2,4-DAPG has demonstrated significant efficacy in managing a variety of economically important soil-borne plant pathogens. The compound's ability to inhibit the growth and proliferation of these pathogens is a cornerstone of its biocontrol potential.
Gaeumannomyces graminis : This fungus is the causal agent of take-all disease in wheat, a devastating root disease. researchgate.net Strains of P. fluorescens that produce 2,4-DAPG are instrumental in the natural suppression of take-all disease, a phenomenon known as take-all decline that occurs in soils with continuous wheat or barley monoculture. nih.govresearchgate.net The accumulation of these beneficial bacteria to a threshold density in the rhizosphere is crucial for the suppression of the pathogen. researchgate.net
Thielaviopsis basicola : The cause of black root rot in crops like tobacco and cotton, T. basicola is another target for 2,4-DAPG-producing bacteria. nih.govapsnet.org The application of these biocontrol agents has been shown to effectively control the incidence of this disease. nih.gov
Fusarium oxysporum : This fungal pathogen causes Fusarium wilt in a wide range of host plants, leading to significant crop losses. 2,4-DAPG has been shown to inhibit the growth of various F. oxysporum strains. nih.govnih.gov However, some strains of F. oxysporum have demonstrated tolerance to 2,4-DAPG, with some capable of metabolizing the compound. nih.govwur.nl
Pythium ultimum : As a causal agent of damping-off and root rot in numerous plant species, P. ultimum is a significant threat in agriculture. wikipedia.org 2,4-DAPG is effective in controlling this oomycete pathogen. nih.govapsnet.org The compound affects various life stages of P. ultimum, with zoospores being particularly sensitive. nih.govresearchgate.net The inhibitory mechanism involves the disorganization of hyphal tips, including plasma membrane disruption and vacuolization. apsnet.orgnih.gov
Rhizoctonia solani : This soil-borne fungus has a broad host range and causes diseases such as damping-off and root rot. 2,4-DAPG-producing P. fluorescens has been shown to suppress diseases caused by R. solani. nih.govnih.gov
Ralstonia solanacearum : The bacterium responsible for bacterial wilt in many crops, including tomato, is susceptible to 2,4-DAPG. nih.govmdpi.comnih.gov The application of 2,4-DAPG and the producing bacteria can significantly reduce the incidence of bacterial wilt. mdpi.comnih.govnih.gov The mode of action against R. solanacearum involves decreased cell viability, increased reactive oxygen species, and damage to chromosomal DNA. mdpi.comnih.gov
Table 1: Efficacy of 2,4-DAPG Against Various Soil-Borne Pathogens
| Pathogen | Disease Caused | Efficacy of 2,4-DAPG |
|---|---|---|
| Gaeumannomyces graminis | Take-all of wheat | High |
| Thielaviopsis basicola | Black root rot | High |
| Fusarium oxysporum | Fusarium wilt | Moderate to High |
| Pythium ultimum | Damping-off, Root rot | High |
| Rhizoctonia solani | Damping-off, Root rot | High |
| Ralstonia solanacearum | Bacterial wilt | High |
The application of 2,4-DAPG-producing fluorescent pseudomonads has been shown to not only control plant diseases but also to positively impact crop growth and yield. nih.gov By suppressing pathogenic microorganisms in the rhizosphere, these beneficial bacteria create a healthier environment for root development and nutrient uptake. Furthermore, some strains of these bacteria possess plant growth-promoting traits, such as the production of phytohormones like indole acetic acid and the solubilization of essential nutrients like phosphate and zinc. nih.govmdpi.com This dual action of disease suppression and growth promotion contributes to enhanced plant vigor and increased crop yields.
The use of 2,4-DAPG-producing biocontrol agents aligns with the principles of sustainable agriculture by offering a greener alternative to chemical pesticides. nih.govnih.gov The reliance on synthetic pesticides has raised environmental and health concerns, prompting a demand for more eco-friendly solutions. nih.gov Biocontrol strategies based on naturally occurring compounds like 2,4-DAPG can help reduce the chemical load in the environment, minimize the development of pesticide resistance in pathogens, and restore soil fertility and productivity. mdpi.com
Strategies for Enhancing this compound Production in Biocontrol Agents
To improve the efficacy of biocontrol agents, researchers are exploring various strategies to enhance the production of 2,4-DAPG. One approach involves optimizing the nutritional and environmental conditions for the bacterial strains. For instance, the choice of carbon and nitrogen sources in the growth medium can significantly influence the yield of 2,4-DAPG. mdpi.com Studies have shown that glucose and tryptone are suitable carbon and nitrogen sources, respectively, for maximizing its production in P. fluorescens. mdpi.com
Genetic engineering presents another powerful tool for enhancing 2,4-DAPG biosynthesis. By introducing multicopy plasmids containing the biosynthetic genes (phlA, C, B, D) into P. fluorescens, a significant increase in 2,4-DAPG production has been achieved. researchgate.net Furthermore, understanding the regulatory pathways that control 2,4-DAPG synthesis is crucial. For example, the protein IbaG, a member of the BolA family, has been identified as a regulator of 2,4-DAPG production. nih.gov The addition of exogenous citrate (B86180) has also been shown to enhance the expression of genes involved in its biosynthesis. acs.org
Field Applications and Efficacy of this compound-Producing Strains
The practical application of 2,4-DAPG-producing strains in agricultural settings has demonstrated their potential in managing plant diseases under field conditions. These biocontrol agents have been formulated as bio-inoculants for seed treatment or soil application. nih.gov For instance, a bioformulation of P. fluorescens JM-1, a 2,4-DAPG producer, was effective in controlling ear rot disease in maize caused by Fusarium moniliforme. nih.gov
In another study, P. fluorescens VSMKU3054 and its partially purified 2,4-DAPG significantly controlled the wilt disease of tomato caused by R. solanacearum. nih.gov The application of these strains has also been shown to suppress rice bacterial blight, with field experiments demonstrating a reduction in disease severity of up to 64%. researchgate.net The success of these field applications underscores the potential of 2,4-DAPG-producing bacteria as a viable and effective component of integrated pest management programs.
Evolutionary Aspects of 2,4 Diacetylphloroglucinol Biosynthesis
Polyphyletic Nature of 2,4-Diacetylphloroglucinol-Producing Pseudomonas Populations
Contrary to earlier assumptions that DAPG-producing fluorescent pseudomonads constitute a monophyletic lineage, extensive research has revealed their polyphyletic nature. nih.govnih.govuu.nloup.comfrontiersin.org This means that the ability to synthesize DAPG is not restricted to a single, closely related group of Pseudomonas species but is instead found across divergent lineages.
Initially, DAPG production was primarily associated with strains within the "P. corrugata" and "P. protegens" subgroups of the "Pseudomonas fluorescens" group. nih.govnih.govuu.nloup.com However, broader genomic surveys have demonstrated the presence of the DAPG biosynthetic operon (phl) in a wider array of Pseudomonas species. These include expected members like P. protegens, P. brassicacearum, P. kilonensis, and P. thivervalensis, but also surprisingly in species such as P. gingeri, where it had not been previously documented. nih.govoup.com
The distribution of the phl operon extends even beyond the "P. fluorescens" group, as evidenced by its discovery in Pseudomonas sp. OT69. nih.govoup.com Perhaps most strikingly, the genetic capacity for DAPG biosynthesis has been identified in bacteria outside the Pseudomonas genus, including two genera within the Betaproteobacteria class. nih.govoup.com This broad, patchy distribution across different taxonomic groups is a hallmark of a polyphyletic trait.
Table 1: Documented Distribution of the phl Operon in Various Bacterial Genera and Species
| Class | Genus | Species/Group | Reference |
|---|---|---|---|
| Gammaproteobacteria | Pseudomonas | P. fluorescens group (P. protegens, P. brassicacearum, P. kilonensis, P. thivervalensis) | nih.govoup.com |
| Gammaproteobacteria | Pseudomonas | P. gingeri | nih.govoup.com |
| Gammaproteobacteria | Pseudomonas | Pseudomonas sp. OT69 | nih.govoup.com |
| Betaproteobacteria | undisclosed genera | - | nih.govoup.com |
Horizontal Gene Transfer Events and Origins of the phl Operon
The polyphyletic distribution of DAPG production is best explained by multiple independent acquisition events through horizontal gene transfer (HGT), rather than a single ancestral origin followed by vertical inheritance and subsequent loss in most lineages. nih.govnih.govuu.nloup.com HGT is a significant force in prokaryotic evolution, allowing for the rapid acquisition of novel traits that can confer adaptive advantages. apsnet.orgmdpi.comresearchgate.net
The phl gene cluster, which encodes the enzymes for DAPG biosynthesis, is organized as an operon (phlACBD). nih.govfrontiersin.org This organization is crucial for HGT, as it allows for the transfer of a complete functional unit in a single event. apsnet.org This concept aligns with the "selfish operon" theory, which posits that operons are maintained because they facilitate the co-transfer of genes that function together.
Evidence for HGT of the phl operon comes from synteny analyses, which examine the conservation of gene order in the genomic regions flanking the operon. nih.gov These analyses reveal that the genetic neighborhood of the phl operon varies among different Pseudomonas subgroups and even among phylogenetic groups within those subgroups. nih.gov This variability indicates that the operon has integrated into different genomic locations in different lineages, a characteristic signature of HGT.
Furthermore, intragenomic recombination has been shown to have relocated the phl cluster within the P. fluorescens genome at least three times, all the while maintaining the integrity of the gene cluster. nih.gov The ability of the phl operon to move both between and within genomes underscores its mobility and the dynamic nature of its evolutionary history.
Adaptive Evolution and Ecological Significance
The widespread acquisition and maintenance of the phl operon across diverse bacterial lineages point to the strong selective advantages conferred by DAPG production, particularly in the competitive environment of the plant rhizosphere. nih.govapsnet.org The ecological significance of DAPG is multifaceted, extending beyond simple antibiosis.
Antimicrobial Activity and Competitive Fitness: 2,4-DAPG exhibits broad-spectrum antibiotic activity against a wide range of plant pathogens, including fungi, bacteria, and oomycetes. nih.govfrontiersin.org This directly contributes to the biocontrol capabilities of producing strains, suppressing diseases such as take-all of wheat, caused by the fungus Gaeumannomyces graminis var. tritici. nih.govapsnet.org By inhibiting the growth of competitors, DAPG-producing bacteria can carve out a niche and enhance their own survival and proliferation in the rhizosphere.
Induction of Systemic Resistance in Plants: Beyond direct antagonism, DAPG can act as a signaling molecule that triggers induced systemic resistance (ISR) in plants. nih.govfrontiersin.orgasm.org This primes the plant's defense mechanisms, leading to a broad-spectrum and long-lasting resistance against a variety of pathogens and even some insect herbivores.
Modulation of Microbial Community Structure: The production of DAPG can influence the composition and dynamics of the surrounding microbial community. researchgate.net The selective pressure exerted by this antibiotic can favor the growth of resistant microorganisms while suppressing sensitive ones, thereby shaping the microbial landscape of the rhizosphere.
Rhizosphere Competence: The ability to produce DAPG is linked to enhanced rhizosphere competence, which is the capacity of a bacterium to colonize and persist on plant roots. apsnet.org Different genotypes of DAPG-producing Pseudomonas exhibit varying levels of rhizosphere competence on different crop species, suggesting a degree of host-plant specialization. nih.govapsnet.org For instance, certain genotypes are particularly adept at colonizing the roots of wheat and pea. nih.gov The production of DAPG can also stimulate amino acid exudation from plant roots, which can serve as a nutrient source for the bacteria. nih.gov
The regulation of DAPG production is finely tuned, often responding to signals from the environment, the host plant, and the pathogen itself. mdpi.comasm.org For example, the expression of the phl operon can be influenced by components of plant root exudates. mdpi.com This complex regulatory network ensures that DAPG is produced when it is most beneficial, minimizing the metabolic burden on the bacterium when it is not needed. nih.gov The dynamic modulation of DAPG synthesis is likely a key factor in the adaptation of these bacteria to the rhizosphere. nih.gov
Future Research Directions and Unexplored Avenues
Deeper Understanding of Regulatory Networks for 2,4-Diacetylphloroglucinol Production
The biosynthesis of 2,4-DAPG is governed by a sophisticated and multi-layered regulatory network. While key components have been identified, a complete picture of how these elements integrate environmental and cellular signals is still emerging. Future research should focus on elucidating the intricate cross-talk between different regulatory pathways.
The production of 2,4-DAPG is fundamentally controlled by the phl gene cluster, which includes structural genes (phlACBD) and regulatory genes (phlF, phlH). nih.govfrontiersin.org The pathway-specific repressor PhlF directly controls the transcription of the phlACBD operon. nih.govresearchgate.net Interestingly, 2,4-DAPG itself can act as an autoinducer, dissociating PhlF from its binding site and thus upregulating its own synthesis in a positive feedback loop. researchgate.netasm.org Another layer of pathway-specific control is mediated by PhlH, a regulator that represses phlG, a gene encoding a 2,4-DAPG-degrading enzyme. nih.govasm.org Both 2,4-DAPG and its precursor, monoacetylphloroglucinol (MAPG), can act as signaling molecules that modulate PhlH activity, creating a finely tuned feedback mechanism. nih.gov
Global regulatory systems add further complexity. The GacS/GacA two-component system is a master regulator that post-transcriptionally controls 2,4-DAPG synthesis. asm.orgacs.orgresearchgate.net It functions by activating small non-coding RNAs (sRNAs) like RsmX, RsmY, and RsmZ, which in turn sequester the translational repressor proteins RsmA and RsmE, relieving their inhibitory effect on phl gene expression. asm.orgnih.gov
Beyond this central pathway, numerous other factors are involved. Sigma factors such as RpoS, RpoD, and RpoN play a role, as does the omega subunit RpoZ, which positively regulates phlA transcription. nih.govasm.orgnih.gov Other identified regulators include the RNA chaperone Hfq, the disulfide oxidoreductase DsbA1, and the BolA family protein IbaG. researchgate.netoup.comnih.gov Recent studies have also highlighted post-transcriptional regulation by the GidA and TrmE proteins, which appears to function independently of the Gac/Rsm pathway. asm.org Furthermore, central metabolic pathways are linked to 2,4-DAPG production, with components like citrate (B86180) synthase (GltA) influencing the Gac/Rsm system. acs.org
Unexplored avenues include deciphering how these disparate regulatory signals are integrated, the precise molecular mechanisms of newly identified regulators like GidA/TrmE, and how plant-derived signals and rhizosphere-specific conditions modulate this entire network. asm.orgmdpi.com
Table 1: Key Regulatory Elements in 2,4-DAPG Production
| Regulator/System | Type | Level of Regulation | Function |
|---|---|---|---|
| PhlF | Pathway-Specific Repressor | Transcriptional | Represses phlACBD operon; repression is relieved by 2,4-DAPG. nih.govresearchgate.net |
| PhlH | Pathway-Specific Repressor | Transcriptional | Represses phlG (DAPG hydrolase); repression is relieved by 2,4-DAPG and MAPG. nih.gov |
| GacS/GacA | Global Two-Component System | Post-transcriptional | Activates sRNAs that sequester RsmA/E repressors, leading to increased production. asm.orgacs.org |
| RsmA/RsmE | Translational Repressor Proteins | Post-transcriptional | Bind to phl mRNA to inhibit translation. researchgate.netnih.gov |
| RpoS, RpoD, RpoN, RpoZ | Sigma Factors | Transcriptional | Modulate the expression of phl genes and other regulatory components. nih.govasm.orgnih.gov |
| Hfq | RNA Chaperone | Post-transcriptional | Required for efficient expression of phlA. oup.com |
| GidA/TrmE | Regulatory Proteins | Post-transcriptional | Positively regulate 2,4-DAPG synthesis, independent of the Gac/Rsm pathway. asm.org |
| GltA | Central Metabolic Enzyme | Indirect | Citrate synthase influences the Gac/Rsm pathway, linking metabolism to antibiotic production. acs.org |
Comprehensive Analysis of this compound Interactions with Diverse Microbial Communities
While the antagonistic effects of 2,4-DAPG on plant pathogens are well-documented, its broader ecological role as a signaling molecule and modulator of microbial communities is a critical area for future investigation. The compound does not simply eliminate competitors; it actively shapes its microbial environment.
Research shows that 2,4-DAPG can impact other beneficial microbes. For instance, it can inhibit the growth and reduce the root colonization of the phytostimulator Azospirillum brasilense. microbiologyresearch.org However, at subinhibitory concentrations, 2,4-DAPG can act as an interspecies signal, enhancing beneficial traits in Azospirillum, such as auxin production, motility, and biofilm formation. frontiersin.orgresearchgate.net This dual role highlights the complexity of its interactions.
Furthermore, 2,4-DAPG can interfere with the quorum-sensing (QS) systems of other bacteria. It has been shown to reduce the production of N-acyl-homoserine lactone (AHL) signals in Pectobacterium carotovorum, thereby disrupting its QS-mediated behaviors. mdpi.comnih.gov Within populations of producing strains, 2,4-DAPG serves as a quorum-sensing signal itself, autoinducing its own biosynthesis and coordinating activity among cells. asm.org
The introduction of 2,4-DAPG-producing pseudomonads can significantly alter the structure of the resident rhizosphere microbial community. nih.gov Studies have documented the enrichment of specific bacterial genera, including Arthrobacter, Chryseobacterium, Flavobacterium, and Massilia, in the presence of these producers. apsnet.org A deeper, culture-independent analysis is needed to understand the full scope of these shifts, including effects on fungi, archaea, and the vast unculturable microbial majority.
Exploration of Novel this compound-Producing Microorganisms
Historically, research on 2,4-DAPG has focused on a subset of fluorescent pseudomonads. However, recent findings suggest that the genetic capacity to produce this compound is more widespread than previously thought, presenting an opportunity to discover novel strains with unique adaptive traits.
Phylogenetic studies of the phl biosynthetic gene cluster reveal a polyphyletic distribution, which indicates that the cluster was not inherited from a single common ancestor but was likely acquired by different bacteria on multiple occasions through horizontal gene transfer. frontiersin.orgnih.gov While commonly found in species within the "Pseudomonas fluorescens" group, such as P. protegens, P. brassicacearum, and P. kilonensis, the phl genes have also been identified in other species like P. gingeri and, surprisingly, in bacteria outside the Pseudomonas genus, including some Betaproteobacteria. frontiersin.orgnih.gov
This genetic mobility suggests that screening diverse and underexplored environments could yield novel 2,4-DAPG-producing microorganisms. The development of new screening tools, such as whole-cell biosensors that detect bioavailable 2,4-DAPG, can accelerate the discovery process from complex environmental samples like soil. nih.gov Recent explorations have already identified novel producing strains as endophytes within medicinal plants, such as Piper auritum. researchgate.net Future research should target a wider range of ecological niches to expand the known diversity of 2,4-DAPG producers.
Table 2: Documented Genera and Species with 2,4-DAPG Production Capability
| Group | Genus | Species/Strain Examples |
|---|---|---|
| Gammaproteobacteria | Pseudomonas | P. fluorescens (e.g., CHA0, F113, 2P24) nih.govasm.orgoup.com |
| P. protegens (e.g., Pf-5) nih.govfrontiersin.org | ||
| P. brassicacearum frontiersin.orgnih.gov | ||
| P. kilonensis frontiersin.orgnih.gov | ||
| P. thivervalensis frontiersin.orgnih.gov | ||
| P. gingeri frontiersin.orgnih.gov | ||
| Betaproteobacteria | Undisclosed Genera | Evidence of phl gene cluster found in genomic data. frontiersin.orgnih.gov |
Advanced Biocontrol Strategies Utilizing this compound
Translating the biocontrol potential of 2,4-DAPG into consistently effective agricultural products requires advanced strategies that go beyond simply applying a single producing strain. Future research should focus on synergistic combinations, improved formulations, and manipulating the environment to enhance efficacy.
One promising approach is the use of microbial consortia. Combining 2,4-DAPG-producing pseudomonads with other plant growth-promoting rhizobacteria (PGPR), such as Bacillus or Azospirillum species, can lead to enhanced and more reliable disease control. researchgate.netfrontiersin.orgmdpi.com The rationale is to combine different mechanisms of action; for example, the antibiotic production of Pseudomonas with the induced systemic resistance or nutrient mobilization capabilities of a partner strain. Strains that naturally produce multiple antimicrobial compounds, such as P. protegens Pf-5 which makes both 2,4-DAPG and pyoluteorin, have also demonstrated superior biocontrol activity. frontiersin.org
Formulation technology is critical for the survival and activity of the biocontrol agent. The efficacy of a Pseudomonas strain can be significantly enhanced by optimizing its formulation. For instance, amending a bean-based formulation with mannitol (B672) as a carbon source was shown to increase 2,4-DAPG production and biocontrol of tomato Fusarium wilt. ppjonline.org Developing stable, cost-effective formulations, such as talc-based powders or liquid formulations with long shelf-lives, is essential for commercial viability. fftc.org.twscielo.org.conih.gov
Future strategies should explore the rational design of microbial consortia with complementary functions and the development of "smart" formulations that protect the bacteria and promote their activity in the specific target environment. Understanding how agricultural practices (e.g., crop rotation, soil amendments) influence native and inoculated 2,4-DAPG producers could also lead to integrated pest management systems that are more sustainable and effective.
Conclusion
Summary of Key Findings and Contributions of 2,4-Diacetylphloroglucinol Research
Research on this compound (2,4-DAPG), a phenolic polyketide produced by various bacteria, most notably fluorescent Pseudomonas spp., has yielded significant insights into its role in microbial interactions and plant health. A primary finding is the potent and broad-spectrum antimicrobial activity of 2,4-DAPG. It is effective against a wide array of plant pathogens, including fungi, bacteria, oomycetes, and nematodes nih.govapsnet.org. This inhibitory action is a cornerstone of its function as a biological control agent.
The mechanisms underlying this antimicrobial activity have been a key area of investigation. Studies have revealed that 2,4-DAPG can disrupt cellular processes in pathogens. For instance, it has been shown to cause membrane damage, inhibit the mitochondrial electron transport chain, and interfere with V-ATPase activity nih.gov. In fungi, it can lead to the disorganization of hyphal tips, vacuolization, and disintegration of cellular contents apsnet.org. Furthermore, research has demonstrated that 2,4-DAPG can induce DNA damage and increase reactive oxygen species (ROS) in bacterial pathogens like Ralstonia solanacearum, ultimately leading to cell death mdpi.comresearchgate.net. At subinhibitory concentrations, 2,4-DAPG can also interfere with quorum-sensing mechanisms in bacteria, which are crucial for regulating virulence mdpi.comnih.gov.
A significant contribution of 2,4-DAPG research is the elucidation of its critical role in the phenomenon of disease-suppressive soils. In particular, the "take-all decline" of wheat, a natural suppression of the take-all disease caused by the fungus Gaeumannomyces graminis var. tritici, has been linked to the enrichment of 2,4-DAPG-producing Pseudomonas fluorescens populations in the rhizosphere during wheat or barley monoculture nih.govresearchgate.net. This discovery has provided a clear example of a naturally occurring biological control system and has spurred further research into harnessing this potential for agricultural applications.
The genetic basis for 2,4-DAPG production has been well-characterized, with the phl gene cluster being responsible for its biosynthesis mdpi.comacs.org. Understanding the regulation of these genes is crucial for optimizing the production of 2,4-DAPG by biocontrol strains. Research has also explored the influence of environmental factors on 2,4-DAPG production, noting that factors such as carbon source and temperature can significantly impact its yield nih.gov.
The following table summarizes the key research findings on this compound:
| Research Area | Key Findings |
| Antimicrobial Activity | Broad-spectrum inhibition of fungi, bacteria, oomycetes, and nematodes nih.govapsnet.org. |
| Mechanism of Action | Induces membrane damage, inhibits mitochondrial respiration, disrupts V-ATPase activity, causes DNA damage, and increases reactive oxygen species nih.govapsnet.orgmdpi.comresearchgate.net. Can also interfere with quorum sensing mdpi.comnih.gov. |
| Role in Disease Suppressive Soils | A key factor in the natural suppression of take-all disease in wheat, a phenomenon known as "take-all decline" nih.govresearchgate.net. |
| Effects on Plants | Modulates root architecture by inhibiting primary root growth and promoting lateral root formation apsnet.org. May also promote plant growth researchgate.net. |
| Genetic and Environmental Factors | Biosynthesis is controlled by the phl gene cluster mdpi.comacs.org. Production is influenced by environmental conditions such as carbon source and temperature nih.gov. |
Broad Implications for Plant Microbiology, Microbial Ecology, and Sustainable Agriculture
The body of research on this compound has profound implications for several scientific disciplines, particularly plant microbiology, microbial ecology, and the pursuit of sustainable agriculture.
For plant microbiology , the study of 2,4-DAPG has provided a model system for understanding the complex interactions between plants and beneficial root-colonizing bacteria. The ability of 2,4-DAPG-producing pseudomonads to protect plants from pathogens highlights the importance of secondary metabolites in shaping the rhizosphere microbiome and influencing plant health researchgate.netnih.gov. The discovery that 2,4-DAPG can also directly affect plant development, such as root architecture, opens up new avenues of research into the chemical communication between microbes and their plant hosts apsnet.org. This research underscores the multifaceted roles that microbial metabolites can play, extending beyond simple antibiosis to include signaling and developmental modulation.
In the field of microbial ecology , the investigation of 2,4-DAPG has offered valuable insights into the dynamics of microbial populations in the soil. The link between 2,4-DAPG producers and disease-suppressive soils demonstrates how specific microbial functions can have a significant impact on ecosystem-level processes researchgate.net. The study of different genotypes of 2,4-DAPG-producing bacteria and their competitive interactions in the rhizosphere has contributed to a better understanding of the factors that govern the establishment and persistence of beneficial microbial inoculants nih.govoup.com. This knowledge is crucial for developing effective strategies for manipulating soil microbial communities to enhance plant health.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2,4-DAPG, and how do their yields compare?
- Answer : 2,4-DAPG can be synthesized chemically via acetylation of phloroglucinol. Two common methods are:
- Route 1 : Phloroglucinol + acetyl chloride → 94% yield .
- Route 2 : Phloroglucinol + acetic acid (with catalyst) → 70% yield .
- Methodological Note : Optimize reaction conditions (e.g., temperature, stoichiometry) to minimize byproducts. For microbial synthesis, use Pseudomonas fluorescens strains under iron-limiting conditions to enhance secondary metabolite production .
Q. What is the ecological role of 2,4-DAPG in plant-microbe interactions?
- Answer : 2,4-DAPG is a key antibiotic produced by rhizospheric Pseudomonas fluorescens, suppressing soil-borne pathogens (e.g., Pythium, Fusarium) via membrane disruption and inhibition of mitochondrial function . It also induces systemic resistance in plants .
- Experimental Design : Use gene knockout mutants (e.g., phlD⁻ strains) to compare pathogen suppression efficacy with wild-type strains in greenhouse trials .
Q. How is 2,4-DAPG quantified in microbial cultures?
- Answer : Common methods include:
- HPLC : Reverse-phase C18 columns with UV detection at 270 nm .
- Bioassays : Measure inhibition zones against Fusarium oxysporum or Pythium ultimum .
- Data Table :
| Strain | 2,4-DAPG (μg/mL) | pH Tolerance | Temperature Optimum |
|---|---|---|---|
| P. fluorescens 2P24 | 25–30 | 5.5–7.5 | 28°C |
| P. fluorescens F113 | 18–22 | 6.0–7.0 | 25°C |
| Source: Adapted from |
Advanced Research Questions
Q. How do regulatory networks control 2,4-DAPG biosynthesis in Pseudomonas spp.?
- Answer : Biosynthesis is governed by the phl gene cluster (phlACBD), with key regulators:
- PhlF : Represses transcription; inactivation via autoinduction (e.g., by 2,4-DAPG itself) derepresses the operon .
- GacS/GacA : Two-component system modulating phl expression under nutrient stress .
- Post-transcriptional Control : Redox enzymes like DsbA1 inhibit glucose dehydrogenase (Gcd), reducing precursor availability .
- Methodological Note : Use transcriptomics (RNA-seq) and proteomics to map regulatory cascades under varying environmental conditions .
Q. Why do biocontrol efficacy and 2,4-DAPG production vary across Pseudomonas strains and host plants?
- Answer : Strain-specific genetic diversity (e.g., phlD allelic variants) and host root exudate composition influence 2,4-DAPG synthesis. For example:
- Wheat cultivars with high sugar exudates enhance P. fluorescens Q2-87 colonization and antibiotic production .
- Soil pH and iron availability modulate phl gene expression .
Q. What enzymatic pathways degrade 2,4-DAPG, and how do they impact its environmental persistence?
- Answer : 2,4-DAPG hydrolase (PhlG) catalyzes its conversion to less active 2-acetylphloroglucinol, reducing antibiotic activity.
- Key Enzyme : PhlG (EC 3.7.1.24), a Zn²⁺-dependent hydrolase .
- Implications : Engineer Pseudomonas strains with phlG deletions to prolong 2,4-DAPG stability in the rhizosphere .
Q. How can 2,4-DAPG’s subinhibitory concentrations influence microbial communities?
- Answer : Subinhibitory doses alter bacterial gene expression (e.g., biofilm formation, virulence) via quorum sensing interference. For example:
- 2,4-DAPG at 5–10 µg/mL reduces Candida albicans aspartyl protease production .
- Methodological Note : Use transcriptomic profiling (microarrays) and fluorescent reporter strains to map dose-dependent effects .
Experimental Design & Frameworks
Q. What criteria should guide the design of field trials for 2,4-DAPG-based biocontrol agents?
- Answer : Apply the FINER framework :
- Feasible : Ensure strains tolerate local soil conditions (pH, temperature).
- Novel : Test combinatorial approaches (e.g., 2,4-DAPG + siderophores).
- Relevant : Align with crop-specific pathogen pressures (e.g., tomato bacterial wilt) .
- Statistical Analysis : Use ANOVA with Tukey’s HSD to compare pathogen suppression across treatments .
Q. How can contradictory data on 2,4-DAPG’s antifungal spectrum be resolved?
- Answer : Standardize pathogen susceptibility assays:
- In Vitro : Uniform agar diffusion assays with controlled 2,4-DAPG concentrations.
- In Planta : Monitor disease progression in model systems (e.g., Arabidopsis-Pythium) .
Key Challenges & Future Directions
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
